molecular formula C10H11NO4 B1518960 2-[3-(Methylcarbamoyl)phenoxy]acetic acid CAS No. 1018600-26-4

2-[3-(Methylcarbamoyl)phenoxy]acetic acid

Cat. No.: B1518960
CAS No.: 1018600-26-4
M. Wt: 209.2 g/mol
InChI Key: YFTJWNUKKBKKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Methylcarbamoyl)phenoxy]acetic acid is a chemical compound belonging to the class of phenoxyacetic acid derivatives. This class of compounds is of significant interest in medicinal and agrochemical research due to its structural similarity to natural auxins (plant hormones) like indole-3-acetic acid, which allows them to potentially mimic biological activity and interact with enzyme systems . Phenoxyacetic acid derivatives have been extensively explored for their herbicidal properties, acting as synthetic auxins that disrupt plant growth processes . Beyond agrochemistry, derivatives of this chemical class are investigated for their potential pharmacological applications. Some related compounds have been designed and synthesized to evaluate anti-inflammatory activity through computational molecular docking against targets like cyclooxygenases (COX) . Other structurally complex phenoxyacetic acid derivatives have been identified as inhibitors of human enzymes, such as aldo-keto reductase family 1 member B1 (AKR1B1) . The specific structure of 2-[3-(Methylcarbamoyl)phenoxy]acetic acid, featuring a methylcarbamoyl substituent, suggests it may be a valuable intermediate or candidate for such structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its mechanism of action, binding affinity to specific protein targets, and potential as a lead structure in developing new enzyme inhibitors or bioactive agents. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[3-(methylcarbamoyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-11-10(14)7-3-2-4-8(5-7)15-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTJWNUKKBKKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Phenoxyacetic Acid Scaffold: From Auxin Mimicry to Metabolic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Phenoxyacetic Acid Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenoxyacetic acid (PAA) moiety represents a "privileged structure" in medicinal and agrochemistry. Originally synthesized as a cost-effective auxin mimic leading to the development of 2,4-D, this scaffold has evolved into a cornerstone of metabolic disease therapy (fibrates) and emerging oncology agents. This guide dissects the biological activity of PAA derivatives, moving beyond basic phenomenology to the molecular mechanisms of ligand-receptor interactions, structure-activity relationships (SAR), and validated experimental protocols.

The Agrochemical Paradigm: Auxin Signaling Hijack

Before their pharmaceutical adoption, PAA derivatives revolutionized agriculture. Their mechanism of action defines the baseline biological activity: the ability to mimic Indole-3-Acetic Acid (IAA) but with enhanced metabolic stability.

Molecular Mechanism: The TIR1/AFB Pathway

Unlike natural auxins, which are rapidly degraded, chlorinated PAA derivatives (e.g., 2,4-D, MCPA) saturate the auxin signaling pathway.

  • Receptor Binding: PAA derivatives bind to the Transport Inhibitor Response 1 (TIR1) protein, an F-box subunit of the SCF ubiquitin ligase complex.

  • The "Molecular Glue": The ligand acts as a molecular glue, stabilizing the interaction between TIR1 and Aux/IAA transcriptional repressors.

  • Systemic Collapse: This leads to the polyubiquitination and proteasomal degradation of Aux/IAA proteins, releasing ARF (Auxin Response Factors). The result is not just growth, but a chaotic dysregulation of ethylene and abscisic acid (ABA) synthesis, leading to plant senescence and death.

Visualization: Auxin Signaling Pathway

The following diagram illustrates the signal transduction pathway hijacked by PAA derivatives.

AuxinSignaling PAA Phenoxyacetic Acid (e.g., 2,4-D) TIR1 TIR1/AFB (F-box Protein) PAA->TIR1  Binds AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA  Recruits Proteasome 26S Proteasome AuxIAA->Proteasome  Degradation ARF ARF Transcription Factors AuxIAA->ARF  Release of Inhibition SCF SCF Complex (E3 Ligase) SCF->AuxIAA  Ubiquitinates GeneExp Uncontrolled Gene Expression (Ethylene/ABA Biosynthesis) ARF->GeneExp  Activates

Figure 1: The molecular mechanism of PAA-induced auxin signaling, leading to repressor degradation and transcriptional deregulation.

Pharmaceutical Applications: The Metabolic Shift

In drug discovery, the PAA core is a bioisostere for fatty acids, making it an ideal scaffold for targeting nuclear receptors involved in lipid metabolism.

PPAR Agonism (Fibrates)

The most commercially significant application is in the treatment of dyslipidemia.

  • Target: Peroxisome Proliferator-Activated Receptor Alpha (PPAR

    
    ).[1][2]
    
  • Binding Mode: The carboxylic acid headgroup of the PAA derivative forms a hydrogen bond network with the Tyr464, Tyr314, and Ser280 residues in the PPAR

    
     ligand-binding domain (LBD). The phenoxy tail occupies the hydrophobic pocket.
    
  • Therapeutic Effect: Activation increases the expression of lipoprotein lipase (LPL) and decreases ApoC-III, resulting in reduced triglycerides and increased HDL.

Emerging Antitumor & Antimicrobial Activity

Recent studies have expanded the PAA utility beyond metabolic regulation.

  • Cytotoxicity: Halogenated PAA derivatives (specifically 4-Cl-phenoxyacetic acid) have demonstrated IC50 values comparable to standard chemotherapeutics against HepG2 (liver cancer) and MCF-7 (breast cancer) lines [1, 5].

  • Mechanism: Induction of apoptosis via Caspase-3 activation and inhibition of Matrix Metalloproteinases (MMP-2/9), preventing metastasis.

Comparative Biological Activity Data

The following table summarizes recent potency data for PAA derivatives across different indications.

Compound ClassTarget/Cell LineActivity MetricValueReference
Fibrate (Clofibrate) PPAR

EC50 (Activation)~50 µM[2]
Novel PAA Hydrazide HepG2 (Liver Cancer)IC50 (Cytotoxicity)1.43 µM[5]
Novel PAA Hydrazide MCF-7 (Breast Cancer)IC50 (Cytotoxicity)10.51 µM[5]
4-Cl-PAA Derivative S. pyogenesInhibition Zone20 mm[1]
Reference (5-FU) HepG2IC50 (Cytotoxicity)8.3 µM[5]

Structure-Activity Relationship (SAR)

To design effective PAA derivatives, one must manipulate three specific regions.

The Aromatic Ring (Lipophilic Tail)
  • Halogenation: Substitution at the para (4-) position with Chlorine or Fluorine significantly enhances lipophilicity (LogP) and metabolic stability. This is critical for membrane permeation (both plant cuticle and blood-brain barrier).

  • Steric Bulk: Bulky groups at the ortho positions can force the ether linkage out of planarity, altering receptor fit.

The Ether Linkage
  • Bioisosterism: The oxygen atom acts as a hydrogen bond acceptor. Replacing this with a methylene group (phenylacetic acid) often results in a loss of potency for PPAR targets, indicating the specific requirement for the ether oxygen's electron density.

The Carboxylic Acid (Polar Head)
  • 
    -Substitution:  Adding a methyl group at the 
    
    
    
    -carbon (creating a phenoxypropionic acid, e.g., Fenofibrate active metabolite) prevents
    
    
    -oxidation. This "metabolic block" extends the half-life of the drug significantly compared to the unsubstituted acetic acid parent.
  • Prodrugs: Esterification of the acid (e.g., Fenofibrate is an isopropyl ester) improves oral bioavailability; the ester is hydrolyzed in vivo to the active acid form.

Experimental Protocols

The following protocols are designed for reproducibility and high yield.

Synthesis: Optimized Williamson Ether Synthesis

This protocol utilizes a phase-transfer catalyst approach or standard reflux to ensure high conversion of the phenol to the ether.

Reagents:

  • Substituted Phenol (1.0 eq)

  • Chloroacetic Acid (1.5 eq)[3]

  • Potassium Hydroxide (KOH) (3.0 eq) - Note: KOH is preferred over NaOH for better solubility in ethanol.

  • Solvent: Ethanol/Water (1:1)

Workflow Visualization:

SynthesisProtocol Start Start: Phenol + KOH Deprotonation Deprotonation (Phenoxide Formation) Start->Deprotonation Addition Add Chloroacetic Acid (Dropwise) Deprotonation->Addition Reflux Reflux (90°C, 2-4 hrs) Addition->Reflux Acidification Acidify with HCl (pH < 2) Reflux->Acidification Filtration Vacuum Filtration & Recrystallization Acidification->Filtration

Figure 2: Step-by-step workflow for the Williamson Ether Synthesis of PAA derivatives.

Step-by-Step Procedure:

  • Phenoxide Formation: Dissolve 10 mmol of the substituted phenol in 15 mL of 30% aqueous KOH. Stir for 15 minutes to ensure complete deprotonation (formation of the phenoxide anion).

  • Alkylation: Add 15 mmol of chloroacetic acid solution (50% w/v in water) dropwise to the reaction mixture. Critical: The reaction is exothermic; maintain temperature control.

  • Reflux: Heat the mixture to reflux (approx. 90-100°C) for 3 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Cool the solution to room temperature. Acidify carefully with 6M HCl until pH 1-2 is reached. The PAA derivative will precipitate as a solid.

  • Purification: Filter the precipitate. Recrystallize from hot water or an ethanol/water mixture to remove unreacted phenol and inorganic salts.

Bioassay: PPAR Ligand Binding (Scintillation Proximity Assay)

To validate the pharmaceutical potential, a binding assay is required.

  • Preparation: Incubate GST-fused PPAR

    
     LBD (Ligand Binding Domain) with radiolabeled standard (e.g., [3H]-GW7647) and SPA beads coated with anti-GST antibodies.
    
  • Competition: Add the synthesized PAA derivative at varying concentrations (1 nM to 100 µM).

  • Measurement: If the PAA derivative binds, it displaces the radioligand, reducing the scintillation signal. Calculate IC50 based on the displacement curve.

References

  • Fracchiolla, G., et al. (2007).[2] Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity. ChemMedChem. Retrieved from [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. Retrieved from [Link]

  • Gordon College. (n.d.). The Williamson Ether Synthesis: The Synthesis of 4-Methylphenoxyacetic Acid. Retrieved from [Link]

  • Al-Wahaibi, L.H., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells. MDPI Molecules. Retrieved from [Link]

Sources

The Phenoxyacetic Acid Scaffold: From Defoliants to Metabolic Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The phenoxyacetic acid moiety represents one of the most versatile scaffolds in the history of bioactive chemistry. Originally synthesized during World War II as part of a clandestine race to develop synthetic plant hormones, this chemical architecture revolutionized agriculture as the first selective herbicide (2,4-D). However, its utility extends far beyond agronomy. Through subtle structural modifications—specifically the addition of unsaturated ketones or branching of the acetic acid side chain—this scaffold birthed entire classes of pharmaceutical agents, including loop diuretics (ethacrynic acid) and lipid-lowering fibrates (PPAR agonists). This guide analyzes the discovery, chemical synthesis, and divergent mechanistic pathways of these compounds.

Part 1: The Auxin Revolution (1940-1945)

The Race for Synthetic Hormones

The discovery of phenoxyacetic acid herbicides is a classic case of simultaneous discovery driven by wartime necessity. In the early 1940s, four independent groups in the UK and USA were searching for synthetic analogues of the natural plant hormone Indole-3-acetic acid (IAA).

  • United Kingdom: William Templeman (ICI) and Philip Nutman (Rothamsted) discovered that MCPA (2-methyl-4-chlorophenoxyacetic acid) could selectively kill broadleaf weeds in cereal crops without harming the grain.

  • United States: Franklin D. Jones (AmChem) and the team of Kraus and Mitchell (University of Chicago) independently synthesized 2,4-D (2,4-dichlorophenoxyacetic acid).

The "Secrecy" Factor: Due to the potential military application of these compounds as crop-destroying agents (biological warfare), much of this research was classified under "Project 1098" in the US. While never used in WWII, the declassification in 1945/1946 led to an immediate agricultural revolution, replacing labor-intensive tillage with chemical weed control.

Structure-Activity Relationship (SAR) - Herbicides

The herbicidal activity relies on specific structural constraints that mimic IAA but resist metabolic degradation in the plant:

  • Ring Substitution: A halogen at the 4-position (para) is critical for activity.

  • The "Meta" Rule: Substitution at the 3-position (meta) often reduces activity or creates an antagonist.

  • Side Chain: The carboxyl group must be separated from the ring by one methylene unit (-OCH₂COOH). Extension to an even number of carbons (e.g., butyric acid) retains activity only if the plant can β-oxidize the chain back to the acetic form.

Part 2: Experimental Protocol – Synthesis of 2,4-D

Rationale

The Williamson Ether Synthesis is the standard industrial and laboratory method.[1] It relies on the nucleophilic attack of a phenoxide ion on a primary alkyl halide (chloroacetic acid).

Why this protocol? This reaction is self-validating . The formation of the product is visually distinct (precipitate), and the purity can be rigorously confirmed via melting point analysis, distinguishing it from potential isomers (e.g., 2,6-D).

Protocol: Williamson Ether Synthesis of 2,4-Dichlorophenoxyacetic Acid

Reagents:

  • 2,4-Dichlorophenol (3.26 g, 20 mmol)

  • Chloroacetic acid (1.89 g, 20 mmol)

  • Sodium Hydroxide (NaOH) (1.6 g, 40 mmol)

  • Water (15 mL)

  • Hydrochloric Acid (6M HCl)

Step-by-Step Workflow:

  • Deprotonation: In a 50 mL round-bottom flask, dissolve 2,4-dichlorophenol in 10 mL of water containing 20 mmol of NaOH.

    • Mechanism:[2][3][4][5][6] This generates the sodium phenoxide salt, increasing nucleophilicity.

  • Addition: Add a solution of chloroacetic acid (dissolved in water with the remaining NaOH) to the phenoxide mixture.

    • Note: Chloroacetic acid is first neutralized to sodium chloroacetate to prevent immediate acid-base reaction with the phenoxide.

  • Reflux: Heat the mixture to mild reflux for 60 minutes.

    • Observation: The mixture effectively becomes a homogeneous solution as the reaction proceeds.

  • Precipitation (The Critical Step): Cool the solution to room temperature. Slowly add 6M HCl dropwise while stirring until pH < 2.

    • Validation: A thick white precipitate (the free acid) should form immediately. If oil forms, the solution is too hot or not acidic enough.

  • Purification: Filter the crude solid via vacuum filtration. Recrystallize from benzene or aqueous ethanol.

  • Validation: Determine the melting point.

    • Target: 138°C – 140°C.

    • Failure Mode: A significantly lower MP indicates contamination with unreacted phenol or the 2,6-isomer.

Part 3: Mechanism of Action – The Auxin Mimic

Phenoxy herbicides kill plants by causing "uncontrolled growth." They hijack the plant's ubiquitin-proteasome pathway.

The TIR1/AFB Signaling Pathway

Unlike natural IAA, which is tightly regulated, 2,4-D is chemically stable and persists in the cell. It acts as a "molecular glue," locking the TIR1 (Transport Inhibitor Response 1) F-box protein to Aux/IAA transcriptional repressors.[7][8]

Diagram: Auxin/Herbicide Signaling Cascade

AuxinSignaling Herbicide 2,4-D / Auxin TIR1 TIR1 (F-Box Protein) Herbicide->TIR1 Binds hydrophobic pocket AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits (Molecular Glue) Proteasome 26S Proteasome AuxIAA->Proteasome Poly-ubiquitination ARF ARF Transcription Factors AuxIAA->ARF Inhibits (Normal State) SCF SCF Complex (E3 Ligase) SCF->TIR1 Part of complex Proteasome->AuxIAA Degradation GeneExpr Uncontrolled Gene Expression (Cell Elongation/Death) ARF->GeneExpr Activates (Disinhibition)

Caption: The "Molecular Glue" mechanism. 2,4-D stabilizes the TIR1-Aux/IAA interaction, leading to repressor degradation and lethal gene activation.

Part 4: The Pharmaceutical Divergence

In the 1950s and 60s, medicinal chemists leveraged the phenoxyacetic scaffold to treat human metabolic diseases, proving that "toxicity" is often a matter of target specificity.

Ethacrynic Acid: The Mercury-Free Diuretic
  • Origin: In the 1950s, Merck sought a non-toxic alternative to organomercurial diuretics.

  • Chemical Logic: They observed that mercurials inhibited renal dehydrogenases via sulfhydryl binding. They modified the phenoxyacetic acid core by adding an unsaturated ketone (a Michael acceptor) to the ring.

  • Mechanism: Ethacrynic acid covalently binds to cysteine residues on the Na-K-2Cl cotransporter (NKCC2) in the Loop of Henle.

  • Key Difference: Unlike thiazides (sulfonamides), ethacrynic acid is a direct derivative of the herbicide scaffold, making it safe for sulfa-allergic patients.

Fibrates: From Auxins to Lipid Lowering
  • Origin: In 1962, ICI (the same company that discovered MCPA) tested phenoxy-isobutyric acid derivatives.

  • The Pivot: While screening for auxin-like activity, they discovered that Clofibrate (ethyl p-chlorophenoxyisobutyrate) significantly lowered plasma lipids in rats.

  • Mechanism: Fibrates act as agonists for PPARα (Peroxisome Proliferator-Activated Receptor alpha).[9][10][11]

  • SAR Shift: The addition of two methyl groups to the alpha-carbon (isobutyric acid) blocks beta-oxidation, shifting activity from plant growth regulation to mammalian lipid metabolism.

Table 1: Comparative Activity of Phenoxy Derivatives

CompoundStructure FeaturePrimary TargetBiological Effect
2,4-D 2,4-dichloro, acetic acid tailTIR1 (Plant)Uncontrolled growth (Herbicide)
Ethacrynic Acid 2,3-dichloro, unsaturated ketoneNKCC2 (Kidney)Diuresis (Edema treatment)
Clofibrate 4-chloro, isobutyric acid tailPPARα (Liver)Lipid lowering (Hypolipidemic)
MCPA 2-methyl-4-chloro, acetic acid tailTIR1 (Plant)Selective herbicide (Cereals)

Part 5: Toxicology and Lessons (The Dioxin Shadow)

No history of this scaffold is complete without addressing Agent Orange .

  • The Issue: Agent Orange was a 1:1 mixture of 2,4-D and 2,4,5-T.

  • The Contaminant: The synthesis of 2,4,5-T requires 2,4,5-trichlorophenol, produced at high temperatures. If the temperature exceeds 160°C, a side reaction condenses two phenol molecules to form 2,3,7,8-TCDD (Dioxin) .

  • The Lesson: 2,4-D itself does not produce TCDD during synthesis. The toxicity was a result of manufacturing conditions of the partner herbicide (2,4,5-T), highlighting the critical importance of process chemistry control.

References

  • Templeman, W. G., & Sexton, W. A. (1946). The Differential Effect of Synthetic Plant Growth Substances and other Compounds upon Plant Species. Proceedings of the Royal Society of London. Link

  • Zimmerman, P. W., & Hitchcock, A. E. (1942). Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity. Contributions from Boyce Thompson Institute. Link

  • Tan, X., et al. (2007). Mechanism of Auxin Perception by the TIR1 Ubiquitin Ligase. Nature. Link

  • Beyer, K. H., et al. (1965). Renal Concentration of Ethacrynic Acid. Journal of Pharmacology and Experimental Therapeutics. Link

  • Oliver, M. F. (1962). Reduction of Serum-Cholesterol and Triglyceride Levels by a Clofibrate Derivative.[3][12] The Lancet.[12] Link

  • Grossmann, K. (2010). Auxin Herbicides: Current Status of Mechanism and Mode of Action. Pest Management Science.[13] Link

Sources

Methodological & Application

Application Notes & Protocols: Preclinical Evaluation of {3-[(methylamino)carbonyl]phenoxy}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to In Vivo Model Selection and Experimental Design

Introduction

The phenoxyacetic acid scaffold is a versatile pharmacophore known for a range of biological activities, from herbicidal effects to significant therapeutic potential in medicine.[1][2][3] Recent investigations into phenoxyacetic acid derivatives have revealed promising candidates for selective cyclooxygenase-2 (COX-2) inhibitors, highlighting their potential in managing inflammation and pain with improved gastrointestinal safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of animal models to investigate the therapeutic potential of a novel compound, {3-[(methylamino)carbonyl]phenoxy}acetic acid. Given its structural features, it is hypothesized that this compound may possess anti-inflammatory, analgesic, and potentially metabolic-modulating properties.

The following protocols are designed not merely as procedural steps but as a strategic framework. They emphasize the rationale behind model selection, experimental design, and endpoint analysis to ensure the generation of robust, reproducible, and translatable preclinical data.

Preclinical Evaluation Strategy: A Phased Approach

A logical, phased approach is critical for efficiently evaluating a new chemical entity. The proposed workflow prioritizes foundational safety and pharmacokinetic assessments before proceeding to more complex efficacy models.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Screening (Primary Targets) cluster_2 Phase 3: Advanced Efficacy & Mechanism PK Pharmacokinetic (PK) Profiling (Rodent) Tox Acute Toxicity Screen PK->Tox Provides dose range Acute_Inflam Acute Inflammation Model (Carrageenan Paw Edema) Tox->Acute_Inflam Informs Efficacy Dosing Analgesia Analgesia Model (Acetic Acid Writhing) Acute_Inflam->Analgesia Chronic_Inflam Chronic Inflammation Model (Cotton Pellet Granuloma) Acute_Inflam->Chronic_Inflam Positive data triggers advanced models Metabolic Metabolic Syndrome Model (High-Fat Diet Induced) Chronic_Inflam->Metabolic

Figure 1: A tiered workflow for the preclinical evaluation of {3-[(methylamino)carbonyl]phenoxy}acetic acid.

Section 1: Pharmacokinetic (PK) and Acute Toxicity Profiling

Objective: To determine the basic pharmacokinetic parameters and establish a safe dose range for subsequent efficacy studies.

Rationale: Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental. A preliminary PK study in rodents helps in selecting appropriate dose levels and sampling time points for efficacy models. The dog is generally not a suitable model for the pharmacokinetics of phenoxyacetic acids due to a lower capacity for renal secretion, leading to an artificially long plasma half-life compared to humans and rodents.[6] An acute toxicity study is essential to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity.

Protocol 1.1: Rodent Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).

  • Compound Administration: Administer a single dose of {3-[(methylamino)carbonyl]phenoxy}acetic acid via oral gavage (PO) and intravenous (IV) routes in separate cohorts to determine oral bioavailability.

  • Dosing: The dose will be informed by in vitro data or, if unavailable, a starting dose of 10 mg/kg can be used.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Endpoint Parameters: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), and F% (oral bioavailability).

Route of AdministrationDose (mg/kg)VehicleBlood Sampling Timepoints (hours)
Intravenous (IV)210% DMSO in Saline0.08, 0.25, 0.5, 1, 2, 4, 8, 24
Oral Gavage (PO)100.5% CMC in Water0.25, 0.5, 1, 2, 4, 8, 24
Table 1: Example Dosing and Sampling Schedule for a Preliminary PK Study in Rats.
Protocol 1.2: Acute Toxicity Study
  • Animal Model: Male and female Swiss albino mice.

  • Methodology: Utilize an up-and-down procedure or fixed-dose method as per OECD guidelines to minimize animal usage.

  • Compound Administration: Administer single, escalating doses of the compound orally.

  • Observation: Monitor animals closely for 14 days for signs of toxicity (e.g., changes in behavior, posture, convulsions, mortality) and changes in body weight.

  • Endpoint: Determine the LD50 (lethal dose, 50%) or MTD.

Section 2: Evaluation of Anti-inflammatory Activity

Objective: To assess the compound's ability to inhibit acute and chronic inflammatory responses.

Model 2.1: Carrageenan-Induced Paw Edema (Acute Inflammation)

Principle: This is a widely used and well-characterized model for screening new anti-inflammatory compounds.[7] Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response. The early phase (0-1.5 h) involves the release of histamine and serotonin, while the late phase (1.5-5 h) is primarily mediated by prostaglandins, cytokines, and neutrophil infiltration, which is the target for most NSAIDs.

G cluster_0 Carrageenan Carrageenan Injection Mediators Release of Pro-inflammatory Mediators (Histamine, Serotonin, Kinins) Carrageenan->Mediators Early Phase PG Prostaglandin Synthesis (via COX-2 Upregulation) Carrageenan->PG Late Phase Cytokines Cytokine Release (TNF-α, IL-1β) Carrageenan->Cytokines Late Phase Vasodilation Vasodilation & Increased Vascular Permeability Mediators->Vasodilation PG->Vasodilation Infiltration Neutrophil Infiltration Cytokines->Infiltration Edema Edema Formation (Paw Swelling) Vasodilation->Edema Infiltration->Edema

Figure 2: Simplified pathway of carrageenan-induced inflammation.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g).

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).

  • Grouping (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC).

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, PO).

    • Group III-V: Test Compound ({3-[(methylamino)carbonyl]phenoxy}acetic acid) at low, medium, and high doses (e.g., 10, 30, 100 mg/kg, PO), based on toxicity data.

  • Procedure:

    • Measure the initial paw volume of the right hind paw using a plethysmometer (t=0).

    • Administer the vehicle, positive control, or test compound orally.

    • After 1 hour, inject 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the change in paw volume (ΔV) at each time point relative to the initial volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100

Model 2.2: Cotton Pellet Granuloma (Chronic Inflammation)

Principle: This model mimics the proliferative phase of chronic inflammation.[7] Sterile cotton pellets implanted subcutaneously act as a foreign body, inducing a granulomatous response characterized by fibroblast proliferation, exudate formation, and the deposition of collagen. The dry weight of the pellet after a set period correlates with the amount of granulomatous tissue formed.

Protocol:

  • Animals: Male Wistar rats (180-220g).

  • Procedure:

    • Anesthetize the rats. Shave the dorsal thoracic region and disinfect with 70% ethanol.

    • Make a small incision and subcutaneously implant two autoclaved cotton pellets (e.g., 50 ± 1 mg each), one on each side of the thoracic region.

    • Suture the incision and allow the animals to recover.

  • Dosing: Administer the vehicle, positive control (e.g., Indomethacin, 5 mg/kg/day), or test compound daily via oral gavage for 7 consecutive days, starting from the day of implantation.

  • Endpoint Measurement (Day 8):

    • Euthanize the animals.

    • Carefully dissect the cotton pellets, freeing them from surrounding tissue.

    • Record the wet weight of the pellets.

    • Dry the pellets in a hot air oven at 60°C until a constant weight is achieved. Record the final dry weight.

  • Data Analysis:

    • Calculate the net granuloma weight by subtracting the initial weight of the cotton pellet from the final dry weight.

    • Calculate the percentage inhibition of granuloma formation for each treated group compared to the vehicle control.

Section 3: Evaluation of Analgesic Activity

Objective: To determine if the compound has peripheral or central analgesic properties.

Model 3.1: Acetic Acid-Induced Writhing Test (Visceral Pain)

Principle: Intraperitoneal injection of acetic acid irritates the peritoneal lining, causing the release of endogenous pain mediators like prostaglandins and bradykinin.[8] This induces a characteristic writhing response (stretching of the abdomen and hind limbs), which is a measure of visceral nociception. This model is highly sensitive for peripherally acting analgesics.[9]

Protocol:

  • Animals: Swiss albino mice (20-25g).

  • Grouping (n=8-10 per group):

    • Group I: Vehicle Control.

    • Group II: Positive Control (e.g., Aspirin, 100 mg/kg, PO).

    • Group III-V: Test Compound at low, medium, and high doses.

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally.

    • After a set pre-treatment time (e.g., 60 minutes), administer 0.1 mL/10g body weight of 0.6% v/v acetic acid solution intraperitoneally.

    • Immediately place the mouse in an observation chamber and count the total number of writhes over a 20-minute period.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage protection (analgesia) using the formula: % Protection = [(Writhes_control - Writhes_treated) / Writhes_control] x 100

Section 4: Investigating Effects on Metabolic Syndrome

Objective: To explore the compound's potential to mitigate features of metabolic syndrome, a condition with a significant inflammatory component.[10]

Model 4.1: High-Fat Diet (HFD)-Induced Metabolic Syndrome

Principle: Feeding rodents a diet high in fat (45-60% kcal from fat) over several weeks induces a phenotype that closely mimics human metabolic syndrome, including obesity, hyperglycemia, insulin resistance, and dyslipidemia.[10][11][12] The C57BL/6J mouse strain is particularly susceptible to developing these diet-induced characteristics.[10]

Protocol:

  • Animals: Male C57BL/6J mice, 5-6 weeks old.

  • Dietary Induction:

    • Acclimatize mice for one week on a standard chow diet.

    • Divide mice into two main groups: a control group fed a low-fat diet (LFD, ~10% kcal from fat) and an experimental group fed a high-fat diet (HFD, e.g., 60% kcal from fat).

    • Maintain the diets for 8-12 weeks to induce the metabolic syndrome phenotype.

  • Grouping and Treatment (starting after 8-12 weeks of HFD):

    • Group I: LFD + Vehicle.

    • Group II: HFD + Vehicle.

    • Group III: HFD + Positive Control (e.g., Metformin, 150 mg/kg/day).

    • Group IV-VI: HFD + Test Compound at low, medium, and high doses.

  • Treatment Duration: Administer treatments daily via oral gavage for 4-8 weeks.

  • Endpoint Measurements:

    • Body Weight and Food Intake: Monitor weekly.

    • Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the study. Calculate HOMA-IR as an index of insulin resistance.

    • Glucose Tolerance Test (GTT): Perform at the end of the study. After an overnight fast, administer a glucose bolus (2 g/kg, IP) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

    • Serum Lipids: At sacrifice, collect blood to measure triglycerides and total cholesterol.

    • Liver Histology: Collect liver tissue for H&E staining to assess steatosis (fatty liver).

ModelAnimal StrainKey Induction MethodPrimary EndpointsRationale
Paw Edema Wistar/SD RatCarrageenan InjectionPaw Volume (Plethysmometry)Evaluates acute anti-inflammatory and anti-edematous effects.[7][13]
Cotton Pellet Wistar RatSubcutaneous Pellet ImplantDry Weight of GranulomaAssesses impact on the proliferative phase of chronic inflammation.[7]
Writhing Test Swiss Albino MouseIP Acetic Acid InjectionNumber of Writhing ResponsesScreens for peripheral analgesic activity against visceral pain.[9]
Metabolic Syndrome C57BL/6J MouseHigh-Fat Diet (8-12 wks)Body Weight, Blood Glucose, GTT, Serum Lipids, Liver SteatosisModels diet-induced obesity and insulin resistance, key facets of MetS.[10][11]
Table 2: Summary of Proposed In Vivo Efficacy Models.

References

  • Panchal, S. K., & Brown, L. (2016). Animal models of metabolic syndrome: a review. PMC.
  • Patil, K. R., et al. (2020). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research.
  • Badea, M., et al. (2023). MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW. Scientific Works. Series C. Veterinary Medicine.
  • Couto, A. G., et al. (2018). Animal models in metabolic syndrome. PubMed.
  • Li, M., et al. (2024). Research Progress of Animal Models in Metabolic Syndrome. Highlights in Science, Engineering and Technology.
  • Reyes-García, J., et al. (2021). View of Animal models to evaluate analgesic effects using isobolographic analysis. TIP Revista Especializada en Ciencias Químico-Biológicas.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC.
  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
  • Goyal, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • Reho, J. J., & Rahmouni, K. (2017). Mouse models of the metabolic syndrome. Scilit.
  • Navratilova, E., et al. (2023). Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II. Frontiers in Pain Research.
  • Carregaro, A. B., et al. (2023).
  • Mogil, J. S. (2009). Animal models of pain: progress and challenges.
  • Gregory, N. S., et al. (2013). An overview of animal models of pain: disease models and outcome measures. PMC.
  • Brondani, J. T., et al. (2014). Pain assessment in animal models: do we need further studies? Taylor & Francis Online.
  • Ramadan, S. M., et al. (2024).
  • National Center for Biotechnology Information (2024). 3-Phenoxyphenylacetic acid. PubChem.
  • National Center for Biotechnology Information (2024). Acetic acid, (3-methylphenoxy)-. PubChem.
  • National Center for Biotechnology Information (2024). Phenoxyacetic Acid. PubChem.
  • National Center for Biotechnology Information (2024). 3-(Methylamino)phenol. PubChem.
  • Michalska, D., et al. (2025).
  • Shahar yar, M., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • Siddiqui, A. A., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents.
  • Tougan, T., et al. (2019).
  • National Center for Biotechnology Information (2024). (3-Aminophenoxy)acetic acid. PubChem.
  • Wolszczak, M., et al. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub.
  • Ullah, I., et al. (2022). In Vivo Antistress Effects of Synthetic Flavonoids in Mice: Behavioral and Biochemical Approach. MDPI.
  • Yushyn, I., et al. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d. MDPI.
  • Kumar, A., et al. (2013). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides.
  • Santa Cruz Biotechnology (n.d.). ({[(3-methylphenyl)amino]carbonyl}amino)acetic acid. SCBT.
  • Al-Ostath, A. I., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.
  • Flis, D., et al. (2015). Teratological study of the herbicide 4-chloro-2-methylphenoxyacetic acid in rabbits.
  • Siddiqui, A. A., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. PubMed.
  • Timchalk, C. (2004). Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk. PubMed. related organic acids.

Sources

Troubleshooting & Optimization

Optimizing dosage for in-vivo studies of phenoxyacetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: In-Vivo Optimization of Phenoxyacetic Acid Derivatives

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Dosage, Formulation, and Species-Specific PK/PD Troubleshooting

Mission Statement

Welcome to the technical support hub for phenoxyacetic acid (PAA) derivatives. Whether you are working with established fibrates (e.g., fenofibrate), experimental CRTH2 antagonists, or novel metabolic modulators, this class of compounds presents a unique triad of challenges: solubility-limited absorption , species-divergent pharmacokinetics , and PPAR


-mediated toxicity .

This guide moves beyond standard protocols to address the why and how of optimizing your in-vivo studies, ensuring your data is translatable and your animals are safe.

Module 1: Formulation & Solubility (The "Pre-Dose" Bottleneck)

The Issue: PAA derivatives are lipophilic weak acids (


). Researchers often observe precipitation in the peritoneal cavity (IP) or poor oral bioavailability (PO) due to dissolution-limited absorption (BCS Class IIa).

The Fix: Do not rely on simple suspension in CMC or Tween. You must manipulate the ionization state or use complexation.

Troubleshooting Workflow: Solubilization Strategy

FormulationStrategy Start Compound Analysis: Phenoxyacetic Acid Derivative CheckPKA Check pKa (Typically 3.5 - 4.0) Start->CheckPKA Route Intended Route? CheckPKA->Route IV_IP Parenteral (IV/IP) Route->IV_IP PO Oral (PO) Route->PO Salt Strategy A: In-Situ Salt Formation (Add NaOH/Meglumine to pH 8.0) IV_IP->Salt First Line Complex Strategy B: Complexation (HP-beta-Cyclodextrin) IV_IP->Complex If pH sensitive PO->Salt Moderate LogP Lipid Strategy C: Lipid Formulation (Corn Oil / SEDDS) PO->Lipid High LogP (>3) Result1 High Solubility (Risk: Precipitation at physio pH) Salt->Result1 Result2 Stable Solution (Best for IV/IP) Complex->Result2 Result3 Enhanced Absorption (Best for PO) Lipid->Result3

Caption: Decision matrix for solubilizing PAA derivatives based on administration route and physicochemical properties.

Protocol: High-Stability Cyclodextrin Complexation

Use this for IV/IP studies to prevent precipitation-induced peritonitis.

  • Preparation: Prepare a 20% (w/v) stock solution of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in sterile water or saline.
  • Weighing: Weigh the required amount of PAA derivative.

  • Wetting: Add a minimal volume of 1N NaOH (equimolar to the drug) to the powder. Mechanism: This creates the soluble salt form initially to speed up inclusion.

  • Complexation: Slowly add the HP-

    
    -CD solution while vortexing.
    
  • Adjustment: Adjust pH back to 7.4 using 1N HCl. Critical Check: If the solution turns cloudy, back-titrate to pH 8.0. PAA derivatives often precipitate if the pH drops below their pKa + 2.

  • Sterilization: Filter through a 0.22

    
    m PVDF filter (avoid nylon, which binds some acidic drugs).
    

Module 2: PK/PD Optimization (The Species Trap)

The Issue: Dosage scaling fails. A dose that is safe in rats kills dogs, or a dose effective in mice shows no efficacy in humans.

The Causality:

  • The "Dog Paradox": Dogs have a defect in the OAT (Organic Anion Transporter) system responsible for renal secretion of acidic drugs. PAA derivatives are cleared rapidly by rats and humans but accumulate in dogs.

  • Protein Binding: PAA derivatives exhibit >95% plasma protein binding. Efficacy is driven by the free fraction (

    
    ), not the total concentration.
    
Comparative Pharmacokinetics Table
ParameterRat (Wistar)Dog (Beagle)HumanImplication for Study Design
Clearance Mechanism Active Renal Secretion (High)Passive Filtration (Low)Active Renal Secretion (High)Avoid dogs for safety assessment of PAA derivatives.
Half-life (

)
1 - 4 hours50 - 100+ hours10 - 20 hoursDaily dosing in dogs leads to massive accumulation/toxicity.
PPAR

Expression
High (Liver)LowLowRat liver toxicity (hepatomegaly) is often irrelevant to humans.
Protein Binding ~95%~90-95%~98%Small changes in binding % cause large changes in free drug levels.
Protocol: Dose-Range Finding (The "Stop/Go" System)

Do not use allometric scaling (


) blindly for this class.
  • Step 1: In Vitro Binding Check. Measure

    
     (fraction unbound) in plasma of the target species using rapid equilibrium dialysis.
    
  • Step 2: Pilot PK (Rat). Administer 10 mg/kg IV. Sample blood at 0.25, 0.5, 1, 4, and 24h.

    • Validation: If

      
       in rat, check for enterohepatic recirculation (common with fibrates).
      
  • Step 3: Allometric Correction.

    • If moving to non-rodents, calculate the Renal Clearance Ratio .

    • Warning: If using dogs, divide the projected dose by a factor of 10-20 to account for the clearance defect.

Module 3: Toxicity Mitigation (Safety)

The Issue: Massive liver enlargement (hepatomegaly) in rodents during sub-chronic studies.

The Explanation: PAA derivatives often act as PPAR


 agonists. In rodents, this activation leads to peroxisome proliferation, oxidative stress, and hepatocyte hypertrophy. This is a known species-specific effect that is largely refractory in humans (and guinea pigs).
Mechanism of Action & Toxicity Divergence

ToxicityPathway cluster_Rodent Rodent (Rat/Mouse) cluster_Human Human / Guinea Pig Drug PAA Derivative (Systemic Circulation) RodentPPAR High PPAR-alpha Expression Drug->RodentPPAR HumanPPAR Low PPAR-alpha Expression Drug->HumanPPAR Peroxisome Peroxisome Proliferation RodentPPAR->Peroxisome Strong Activation OxStress Oxidative Stress (H2O2) Peroxisome->OxStress Hepatomegaly Hepatomegaly & Tumorigenesis OxStress->Hepatomegaly HumanPPAR->Peroxisome Blocked/Inefficient LipidMet Lipid Metabolism Genes (ACO, CPT) HumanPPAR->LipidMet Modest Activation Therapeutic Therapeutic Effect (Lipid Lowering) LipidMet->Therapeutic

Caption: Species divergence in PPARngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 response.[1] Rodents exhibit toxic hepatomegaly, while humans experience therapeutic metabolic modulation.

Module 4: FAQ (Quickfire Troubleshooting)

Q: My compound precipitates immediately upon tail vein injection in mice. A: You likely injected a solution with pH < 7.0 into the blood (pH 7.4), or the injection speed was too fast.

  • Fix: Buffer your vehicle to pH 7.4–8.0. Inject slowly (over 15-30 seconds) to allow blood flow to dilute the bolus. Consider a "sandwich" technique: saline flush

    
     drug 
    
    
    
    saline flush.

Q: The rats are losing weight, but liver enzymes (ALT/AST) are normal. A: Check for gastric irritation . PAA derivatives are acidic irritants. If dosing PO, ensure the stomach is not empty (dose with food) or use an enteric-coated capsule/gavage formulation.

Q: Can I use the dog toxicity data to set the Phase 1 starting dose? A: NO. This is dangerous for PAA derivatives. The dog is hypersensitive due to PK accumulation (OAT transporter defect). Rely on rat data with appropriate safety factors, or use a "humanized" mouse model for better translatability.

Q: My drug shows efficacy in vitro but zero efficacy in vivo. A: Check Plasma Protein Binding (PPB) . If your drug is 99% bound, only 1% is free to act.

  • Fix: You may need to increase the total dose significantly to achieve the required free concentration (

    
    ), or modify the structure to reduce lipophilicity (e.g., introduce a polar group to lower LogP).
    

References

  • Timchalk, C. (2004).[2][3] Comparative Inter-Species Pharmacokinetics of Phenoxyacetic Acid Herbicides and Related Organic Acids. Toxicology, 200(1), 1-19.

  • Gonzalez, F. J., & Shah, Y. M. (2008). PPARalpha: mechanism of species differences and hepatocarcinogenesis of peroxisome proliferators.[4][5][6] Toxicology, 246(1), 2-8.

  • U.S. FDA. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (See section on species selection).

  • Cserháti, T., et al. (2001).[7] Effect of molecular parameters on the binding of phenoxyacetic acid derivatives to albumins. Journal of Chromatography B, 753(1), 87-92.[7]

  • Pugazhendhi, S., et al. (2005). Peroxisome proliferator-activated receptor-alpha (PPARalpha) activation and species differences in response. Carcinogenesis, 26, 1636-1648.

Sources

Troubleshooting contamination in cell cultures treated with the compound

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cell Culture & Compound Handling Subject: Troubleshooting Contamination & Artifacts in Compound-Treated Cultures Responder: Senior Application Scientist, High-Throughput Screening Core

Introduction

If you are reading this, you are likely staring at a flask of cloudy media or cells that "just don't look right" after adding your experimental compound. Do not panic. In drug discovery and chemical biology, what looks like biological contamination is frequently a physicochemical artifact caused by the compound itself.

This guide is not a generic cleaning manual. It is a root-cause analysis system designed to distinguish between biological replication (bacteria/fungi) and chemical precipitation (compound crash-out), and to eliminate invisible variables like endotoxins that compromise data integrity.

Part 1: The "Is it Alive?" Diagnostic Matrix

Before you bleach your incubator, you must confirm if the turbidity is biological. Small molecules, especially hydrophobic ones dissolved in DMSO, often precipitate when hitting the aqueous environment of cell culture media.

Visual Inspection Guide
FeatureBiological Contamination (Bacteria/Yeast)Chemical Precipitation (Compound "Crash-out")
Motion Brownian + Motility. Bacteria often have a "shimmering" or directional swimming motion at 200x-400x.Brownian Only. Particles vibrate in place but do not travel across the field of view.
Morphology Uniform shapes (rods, cocci, budding yeast).Irregular, crystalline, or shard-like structures.
pH Indicator Rapid Shift. Media turns yellow (acidic) or pink (alkaline) quickly due to metabolism.Stable. pH usually remains unchanged unless the compound itself is highly acidic/basic.
Distribution Cloudiness is uniform throughout the media.Precipitate often settles at the bottom or floats on top; media above may remain clear.
Time Course Exponential increase in turbidity over 12–24 hours.Appears immediately upon addition or within 1–2 hours; does not multiply.
Decision Logic: The Contamination Flowchart

ContaminationFlowchart Start Observation: Cloudy Media after Compound Addition CheckTime Did cloudiness appear immediately (<2 hours)? Start->CheckTime Immediate Likely Precipitation CheckTime->Immediate Yes Delayed Did cloudiness develop overnight (>12 hours)? CheckTime->Delayed No Precipitate Chemical Precipitate (Review Solubility) Immediate->Precipitate Confirm with Media-Only Control Microscope Microscopy (200x-400x) Delayed->Microscope Shimmer Particles 'shimmer' or move directionally? Microscope->Shimmer Yes Static Particles are static or crystalline? Microscope->Static No Bacteria Biological Contamination (Discard & Sterilize) Shimmer->Bacteria Static->Precipitate

Figure 1: Decision tree for differentiating biological contamination from chemical precipitation.

Part 2: The Vector of Entry (Reagent Preparation)

Q: "My compound powder isn't sterile. Can I just add it to the media?" A: Absolutely not. Most research-grade small molecules are synthesized in non-sterile chemistry labs. They carry environmental bacteria and endotoxins.

Q: "I dissolved it in 100% DMSO. Doesn't that kill everything?" A: DMSO is bacteriostatic, not bactericidal. It stops bacteria from growing but does not necessarily kill spores or depyrogenate the sample. Once you dilute that DMSO stock into cell media (reducing DMSO to <0.5%), the bacteria "wake up" and multiply.

Protocol: Aseptic Compound Reconstitution

Critical Warning: Do not use Cellulose Acetate (CA) filters with DMSO. DMSO dissolves CA, leaching plastic into your sample and destroying the filter integrity [1].

Reagents Required:

  • Compound Powder

  • Sterile DMSO (molecular biology grade)

  • Filter: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.

  • Sterile amber glass vial (compounds are often light-sensitive).

Workflow:

  • Dissolution: Dissolve the compound in DMSO at a high concentration (e.g., 10 mM or 100 mM) in a non-sterile tube. Vortex until fully clear.

  • Filtration:

    • Take a sterile syringe and draw up the dissolved compound.

    • Attach a 0.22 µm PTFE or Nylon filter .

    • Push the solution through the filter into a sterile amber vial inside the biosafety cabinet.

  • Aliquot & Store: Aliquot into single-use sterile tubes to avoid freeze-thaw cycles, which can induce precipitation later.

ReconstitutionWorkflow Powder Non-Sterile Compound Powder Mix Vortex to Dissolve (High Conc.) Powder->Mix DMSO 100% DMSO (Solvent) DMSO->Mix Filter Syringe Filter (PTFE or Nylon ONLY) Mix->Filter SterileStock Sterile Stock Solution Filter->SterileStock 0.22 µm Exclusion

Figure 2: Workflow for generating sterile compound stocks from non-sterile powders.

Part 3: The Silent Killers (Endotoxins & Mycoplasma)

Q: "My media is clear, but my cells are dying or showing weird immune activation. Is it the drug?" A: It might be Endotoxins (Lipopolysaccharides/LPS).

If your compound was isolated from bacteria (common in natural products) or synthesized using water that wasn't endotoxin-free, it may be contaminated with LPS. LPS is invisible and does not cause cloudiness, but it triggers massive immune responses (TLR4 signaling) in cells, ruining immunomodulation studies [2].

Troubleshooting Endotoxins:

  • Symptom: Unexpected cytokine release (TNF-alpha, IL-6) or cell death in immune cells, but clear media.

  • Diagnosis: Perform a LAL (Limulus Amebocyte Lysate) Assay on your compound stock.[1]

  • Limit: For cell culture, endotoxin levels should generally be < 0.1 EU/mL in the final working concentration [3].

Q: "What about Mycoplasma?" A: Mycoplasma are parasitic bacteria that lack a cell wall (so penicillin doesn't kill them) and are too small to see under a standard microscope. They compete for nutrients, altering cell metabolism and drug response.

  • Source: Often the researcher (mouth/skin) or cross-contamination from other cell lines.

  • Detection: Standard DAPI staining or PCR-based kits.

Part 4: Compound-Specific Artifacts

Q: "I see needle-like structures growing on my cells. Is this fungus?" A: If they appeared within hours and are rigid/crystalline, it is likely Pseudo-polymorphism or crystal growth.

Many flat, aromatic compounds crystallize in aqueous media. These crystals can look shockingly like fungal hyphae.

  • Test: Dilute the media 1:1 with DMSO (in a separate tube).

    • If the "fungus" dissolves → It is a chemical crystal.

    • If the "fungus" remains → It is biological.

Q: "Is the DMSO killing my cells?" A: DMSO toxicity is a common confounder. Ensure your final DMSO concentration in the well does not exceed the tolerance of your specific cell line.

Cell TypeMax Recommended DMSO % (v/v)
Primary Neurons< 0.1%
Stem Cells (iPSC/ESC)< 0.1%
Sensitive Lines (e.g., HepG2)0.1% – 0.5%
Robust Lines (e.g., HeLa, HEK293)0.5% – 1.0%

Note: Always include a "Vehicle Control" (DMSO only) matching the highest concentration used in your treatment group to normalize data.

References

  • Chemical Compatibility of Filter Membranes. Pall Corporation / Cytiva. Available at: [Link] (Accessed via general chemical compatibility charts for PTFE/Nylon vs DMSO).

  • Bacterial Endotoxins/Pyrogens. U.S. Food and Drug Administration (FDA). Available at: [Link]

Sources

Technical Support Center: Stability & Handling of 2-[3-(Methylcarbamoyl)phenoxy]acetic acid

[1][2]

CAS No: 1018600-26-4 Internal Code: MCPA-Amide-3 Status: Active Research Reagent

Introduction: The Stability-Solubility Paradox

Welcome to the technical support hub for 2-[3-(Methylcarbamoyl)phenoxy]acetic acid . As a researcher, you are likely using this compound as a scaffold in medicinal chemistry or as a probe in chemical biology.[1]

This molecule presents a classic physicochemical paradox common to amide-containing organic acids:

  • Solubility Requirement: The carboxylic acid tail (

    
    ) requires a pH 
    
    
    to ionize and dissolve in aqueous media.[1]
  • Stability Requirement: The N-methylbenzamide moiety is susceptible to hydrolysis, a reaction catalyzed efficiently by both strong acids and strong bases.[1]

This guide provides the protocols necessary to navigate this tension, ensuring your experimental data reflects the activity of the intact molecule, not its degradation products.

Module 1: Aqueous Solution & pH Management

The Critical Window

The stability of the amide bond in this compound is pH-dependent. While the phenoxyacetic acid ether linkage is robust, the meta-substituted N-methylamide is the weak link.

pH ZoneStateRisk ProfileRecommendation
< 3.0 Protonated (Neutral)Precipitation. The compound is insoluble in water.Avoid for aqueous assays.
3.0 – 5.0 Mixed IonizationUnpredictable Solubility. Risk of "crashing out" upon cooling.[1]Caution
5.5 – 7.5 Deprotonated (Anionic)Optimal. High solubility; minimal hydrolysis rate.[1]Recommended
> 9.0 Deprotonated (Anionic)Degradation. Rapid base-catalyzed hydrolysis of the amide.Avoid
Standard Preparation Protocol (Aqueous)

Do not dissolve directly in unbuffered water, as the intrinsic acidity of the compound will lower the pH and cause self-precipitation.

  • Weighing: Weigh the target amount of solid.

  • Primary Solubilization: Dissolve in DMSO to create a 1000x stock (e.g., 10 mM).

  • Dilution: Dilute slowly into PBS (pH 7.4) or HEPES (pH 7.2) .

    • Note: Vortex immediately upon addition to prevent transient local precipitation.[1]

Diagram: Solubility & Stability Decision Tree

StabilityLogicStartStart: Solid CompoundSolventDissolve in DMSO (Stock)Start->SolventAqueousDilute into Aqueous BufferSolvent->AqueousCheckPHCheck Buffer pHAqueous->CheckPHAcidicpH < 4.0CheckPH->AcidicAcidicNeutralpH 6.0 - 7.5CheckPH->NeutralNeutralBasicpH > 9.0CheckPH->BasicBasicPrecipRESULT: Precipitation(Insoluble Acid Form)Acidic->PrecipStableRESULT: Stable Solution(Soluble Carboxylate)Neutral->StableHydrolysisRESULT: Amide Hydrolysis(Degradation)Basic->Hydrolysis

Figure 1: Decision logic for aqueous formulation.[1] The "Sweet Spot" is pH 6.0–7.5.

Module 2: Degradation Pathways & Troubleshooting

If you observe loss of potency or the appearance of new peaks in LC-MS, the compound is likely undergoing amide hydrolysis . This is irreversible.

The Mechanism

Under basic conditions (or enzymatic action), the N-methyl amide is cleaved.

  • Parent: 2-[3-(Methylcarbamoyl)phenoxy]acetic acid (MW ~209.2)

  • Product A: 3-(Carboxymethoxy)benzoic acid (Dicarboxylic acid)

  • Product B: Methylamine (Volatile/Gas)

Diagram: Degradation Pathway[1]

DegradationParentParent Compound(Amide Intact)MW: 209.2TransitionTetrahedralIntermediateParent->Transition+ OH- / H2OProductsHydrolysis ProductsTransition->ProductsIrreversibleSubProd13-(Carboxymethoxy)benzoic acid(Dicarboxylic Acid)Products->SubProd1SubProd2Methylamine(CH3NH2)Products->SubProd2

Figure 2: Hydrolysis pathway. The loss of the methylamine group results in a dicarboxylic acid derivative.

Troubleshooting Guide (FAQ)

Q1: My aqueous solution turned cloudy after 2 hours. Why?

  • Diagnosis: This is likely pH Drift .[1] If you dissolved the compound in unbuffered water or a weak buffer (like 10mM PBS), the carboxylic acid moiety may have lowered the pH below the pKa (~3.5), causing the protonated, insoluble form to precipitate.

  • Fix: Measure the pH. If < 5.0, add dilute NaOH or switch to a stronger buffer (e.g., 50mM HEPES, pH 7.4).[1]

Q2: Can I autoclave this compound?

  • Answer: No.

  • Reasoning: Autoclaving (121°C, high pressure) supplies sufficient energy to overcome the activation barrier for amide hydrolysis, even at neutral pH.[1]

  • Protocol: Sterilize via 0.22 µm filtration (PES or PVDF membranes are compatible).[1]

Q3: I see a split peak in HPLC. Is it degrading?

  • Diagnosis: Not necessarily.[1] This is a common artifact for carboxylic acids in unbuffered HPLC mobile phases.[1]

  • Test: Ensure your mobile phase contains 0.1% Formic Acid or TFA.[1] If the peak remains split, check for the hydrolysis product (Product A in Figure 2), which will be more polar (elutes earlier on Reverse Phase).[1]

Q4: Is the compound stable in cell culture media (DMEM/RPMI)?

  • Answer: Yes , for short durations (24-48 hours).[1]

  • Caveat: Serum (FBS) contains esterases and amidases.[1] While this compound is not a classic esterase substrate, non-specific amidase activity in plasma/serum can accelerate degradation.[1] Always run a "media-only" control without cells to quantify chemical stability vs. metabolic consumption.[1]

Module 3: Storage & Handling Specs

ParameterSpecificationRationale
Solid Storage -20°C, DesiccatedPrevents moisture absorption which fuels hydrolysis.[1]
Stock Solvent Anhydrous DMSODMSO is non-nucleophilic.[1] Avoid Methanol/Ethanol (risk of transesterification/transamidation over long periods).[1]
Stock Conc. 10 mM - 50 mMHigher concentrations are more stable (surface area to volume ratio).[1]
Freeze/Thaw Max 5 cyclesRepeated condensation introduces water into the DMSO stock.

References

  • General Amide Stability: Connors, K. A., Amidon, G. L., & Stella, V. J. (1986).[1] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (Foundational text on amide hydrolysis kinetics).

  • Phenoxyacetic Acid Properties: National Center for Biotechnology Information.[1] (2024).[1] PubChem Compound Summary for CID 19188, Phenoxyacetic acid. Link

  • Hydrolysis Kinetics of Benzamides: Brown, R. S., et al. (1996).[1] "Amide hydrolysis: The mechanisms of hydrolysis of N-methylbenzamide." Journal of the American Chemical Society.[2] (Establishes the base-catalyzed mechanism for N-methyl amides).

  • pKa Data: DrugBank Online.[1] (2024).[1] Phenoxyacetic acid - Chemical Properties. Link (Reference for the ~3.7 pKa of the phenoxyacetic tail).

Technical Support Center: Mitigating Off-Target Effects in Phenoxyacetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Phenoxyacetic Acid Derivatives (PAADs) in Drug Discovery

Introduction: The Double-Edged Scaffold

Phenoxyacetic acid is a privileged scaffold in medicinal chemistry, forming the backbone of fibrates (lipid-lowering agents), diuretics (ethacrynic acid), and auxinic herbicides (2,4-D). However, this versatility comes with a distinct profile of "promiscuous" interactions.

This guide addresses the three most critical technical hurdles researchers face when working with PAADs:

  • Isoform Selectivity: Differentiating between PPAR

    
    , PPAR
    
    
    
    , and PPAR
    
    
    .
  • Physicochemical Interference: The "Albumin Shift" in cell-based assays.

  • Toxicological Liabilities: Mitochondrial uncoupling and Chloride Channel (ClC-1) blockade.

Module 1: Structural Optimization (SAR) & Selectivity

Issue: "My compound activates PPAR when I am targeting PPAR ."

Diagnosis: The phenoxyacetic acid headgroup is a classic PPAR pharmacophore. However, the substitution pattern at the


-carbon (the carbon adjacent to the carboxylate) is the primary determinant of isoform selectivity.

The Mechanism:

  • PPAR

    
     Selectivity:  The PPAR
    
    
    
    ligand-binding pocket (LBP) accommodates and effectively stabilizes bulky, hydrophobic groups at the
    
    
    -position.
  • PPAR

    
     Selectivity:  The PPAR
    
    
    
    LBP is more restricted. It prefers unsubstituted or small activators at this position.

Troubleshooting Protocol (SAR Optimization): If you observe off-target PPAR


 activity, follow this substitution logic:
Structural ModificationEffect on SelectivityRepresentative Example

-dimethyl substitution
Increases PPAR

/ Decreases PPAR

Fenofibrate / Ciprofibrate

-unsubstituted
Increases PPAR

GW501516
Thiazolidinedione replacement Increases PPAR

Pioglitazone (related scaffold)

Visualizing the SAR Decision Tree:

PPAR_SAR Start Phenoxyacetic Acid Scaffold Check Check Alpha-Carbon Substitution Start->Check Unsub Unsubstituted (-CH2-) Check->Unsub Small Dimethyl Dimethyl (-C(CH3)2-) Check->Dimethyl Steric Bulk Bulky Bulky/Cyclic Check->Bulky High Steric Bulk Result_D High PPAR-delta Affinity (Risk: Carcinogenicity) Unsub->Result_D Result_A High PPAR-alpha Affinity (Fibrate-like) Dimethyl->Result_A Bulky->Result_A

Caption: SAR logic flow for steering selectivity between PPAR isoforms based on alpha-carbon steric hindrance.

Module 2: Assay Interference (The Albumin Shift)

Issue: "My is nanomolar in biochemical assays but micromolar in cell culture."

Diagnosis: Phenoxyacetic acids are lipophilic weak acids. They bind to Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) with high affinity (often >99% bound). The "free fraction" available to enter cells in FBS-supplemented media is negligible compared to protein-free biochemical buffers.

The Mechanism: The hydrophobic phenoxy ring inserts into the albumin binding pockets (specifically Sudlow Site I or II), while the carboxylate interacts with cationic residues (Lys/Arg). This creates a "sink" that sequesters your compound.

Corrective Protocol: The "Shift Assay" Do not rely on standard


 values. You must determine the Shift Index.
  • Standard Condition: Run the cell-based assay (e.g., reporter gene) in media with 10% FBS .

  • Reduced Condition: Run the same assay in media with 0.1% BSA or serum-free media (if cells tolerate for 4-6 hours).

  • Calculation:

    
    
    
  • Interpretation: A Shift Index > 20 indicates significant albumin sequestration.

Recommendation: For lead optimization, prioritize compounds with a lower Shift Index, or adjust dosing models to account for high plasma protein binding (PPB) in vivo.

Module 3: Toxicity Mitigation (Mitochondria & Channels)

Issue 1: "My cells are dying via ATP depletion, but it's not apoptosis."

Diagnosis: Mitochondrial Uncoupling Phenoxyacetic acids can act as protonophores . Because they are lipophilic weak acids, they can:

  • Protonate in the intermembrane space (low pH).

  • Cross the Inner Mitochondrial Membrane (IMM).

  • Deprotonate in the matrix (high pH).

  • Return to the intermembrane space as an anion (often aided by transporters like ANT).

This cycle dissipates the proton gradient (


) as heat rather than ATP synthesis.[1]

Validation Experiment (Seahorse Assay):

  • Instrument: Seahorse XF Analyzer.

  • Protocol:

    • Measure Basal Respiration.

    • Inject Oligomycin (blocks ATP synthase).

    • Inject Test Compound.

  • Result: If Oxygen Consumption Rate (OCR) increases after injecting your compound (while ATP production is blocked), your compound is an uncoupler.

Issue 2: "In vivo models show muscle stiffness or myotonia."

Diagnosis: ClC-1 Channel Blockade The phenoxyacetic acid moiety structurally mimics the chloride ion or interacts with the gating pore of the ClC-1 chloride channel in skeletal muscle. This is the mechanism behind 2,4-D induced myotonia. Blockade of ClC-1 prevents repolarization of the muscle fiber, leading to hyperexcitability.

Visualizing the Toxicity Landscape:

Toxicity_Mech Compound Phenoxyacetic Acid Derivative Protonation Protonation (IMS) Compound->Protonation Lipophilic Weak Acid ClC1 ClC-1 Chloride Channel (Skeletal Muscle) Compound->ClC1 Anionic Mimicry Mito_Mem Mitochondrial Inner Membrane Transport Translocation to Matrix Protonation->Transport Deprotonation Deprotonation (Matrix) Transport->Deprotonation Uncoupling Loss of Proton Gradient (ATP Depletion) Deprotonation->Uncoupling Block Pore Blockade ClC1->Block Myotonia Membrane Hyperexcitability (Myotonia) Block->Myotonia

Caption: Dual toxicity pathways: Mitochondrial uncoupling (protonophore effect) and ClC-1 channel blockade.

FAQ: Rapid Fire Troubleshooting

Q: Can I use ethacrynic acid as a control? A: Be careful. Ethacrynic acid is a phenoxyacetic acid derivative, but it contains an


-unsaturated ketone. It covalently inhibits Glutathione S-Transferase (GST) and can deplete cellular glutathione. It is not a "clean" negative control for PPAR assays.

Q: My compound has a "bell-shaped" dose-response curve. Why? A: This is often due to micelle formation or solubility limits. Phenoxyacetic acids are amphiphilic. Above their Critical Micelle Concentration (CMC), they aggregate, reducing free monomer concentration and potentially lysing cell membranes (false toxicity).

  • Action: Check the Hill Slope. If > 2.0, suspect aggregation.[2] Add 0.01% Triton X-100 to the assay buffer (if compatible) to disrupt aggregates.

References

  • PPAR Selectivity & SAR

    • Evans, K. A., et al. (2011).[3] "Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters.

  • Mitochondrial Uncoupling

    • Schönfeld, P., & Wojtczak, L. (2016). "Short- and medium-chain fatty acids in energy metabolism: the cellular perspective.
  • ClC-1 Chloride Channel Inhibition

    • Betts, R. K., et al. (2024).[4] "ClC-1 Inhibition as a Mechanism for Accelerating Skeletal Muscle Recovery After Neuromuscular Block in Rats." Nature Communications.[4]

  • Albumin Binding & Assay Interference

    • Mikšík, I., et al. (2001). "Effect of molecular parameters on the binding of phenoxyacetic acid derivatives to albumins.
  • Ethacrynic Acid & GST Inhibition

    • Ploemen, J. H., et al. (1990). "Inhibition of rat and human glutathione S-transferase isoenzymes by ethacrynic acid and its glutathione conjugate."[5] Biochemical Pharmacology.

Sources

Technical Support Center: Phenoxyacetic Acid Scaffold Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational | Wait Time: <1 min Agent: Dr. Aris (Senior Application Scientist) Ticket Topic: Improving Selectivity & Druggability of Phenoxyacetic Acid (PAA) Leads

👋 Welcome to the PAA Optimization Hub

You are likely here because your phenoxyacetic acid lead is showing high potency but failing in selectivity (hitting multiple PPAR isoforms) or pharmacokinetic profiling (rapid clearance/toxicity). This scaffold is a "privileged structure"—it binds easily to many targets, which is both its greatest strength and its most frustrating weakness.

Below are the three most common "Support Tickets" we receive, complete with diagnostic workflows and resolution protocols.

🎫 Ticket #1: "My compound hits PPAR when I only want PPAR activity."

Diagnosis: The phenoxyacetic acid headgroup binds to a conserved cluster of polar residues in the Nuclear Receptor (NR) Ligand Binding Domain (LBD). The lack of selectivity often stems from a flexible "tail" that accommodates the slightly larger pocket of PPAR


.

Root Cause Analysis:

  • PPAR

    
     Constraint:  PPAR
    
    
    
    contains a Tyrosine (Tyr314) residue in the binding pocket, whereas PPAR
    
    
    has a smaller Histidine (His323) at the equivalent position.[1]
  • The Clash: The bulky Tyr314 in PPAR

    
     restricts the volume available for the ligand. If your molecule is too flexible or lacks specific steric bulk near the headgroup, it will promiscuously bind both.
    

Resolution Protocol: The "Steric Lock" Strategy

To force selectivity for PPAR


, you must introduce steric hindrance that exploits the Tyr314 interaction.

Step-by-Step Optimization:

  • 
    -Substitution: 
    
    • Action: Replace the methylene protons at the

      
      -position (next to the carboxylate) with methyl groups (dimethyl substitution).
      
    • Mechanism:[2] This creates the "fibrate" motif (e.g., Fenofibrate). The gem-dimethyl group creates a steric clash in PPAR

      
       but is accommodated by PPAR
      
      
      
      due to a slight shift in the ligand's binding mode forced by Tyr314.
  • Stereochemical Tuning:

    • Action: If using a mono-substituted

      
      -carbon, synthesize and test pure enantiomers.
      
    • Standard: The (S)-enantiomer is typically the eutomer (active isomer) for PPAR

      
       binding, whereas the (R)-enantiomer often loses potency.
      
  • Tail Rigidification:

    • Action: Introduce a conformational lock in the hydrophobic tail (e.g., replacing a flexible ether linker with a rigid oxazole or phenyl ring).

Visualization: Selectivity Logic Gate

PPAR_Selectivity Start Start: Non-Selective PAA Lead Check_Alpha Check u03b1-Carbon Substitution Start->Check_Alpha Action_Dimethyl Add gem-dimethyl group Check_Alpha->Action_Dimethyl To block PPARu03b3 Action_Chiral Separate Enantiomers (S > R) Check_Alpha->Action_Chiral To refine fit Check_Pocket Analyze Residue 314/323 Action_Dimethyl->Check_Pocket Action_Chiral->Check_Pocket Result_Alpha PPARu03b1 Selective (Fits Tyr314) Check_Pocket->Result_Alpha Steric Bulk Accepted Result_Gamma PPARu03b3 Selective (Fits His323) Check_Pocket->Result_Gamma Steric Bulk Rejected

Caption: Decision tree for modifying the PAA scaffold to exploit the Tyr314/His323 difference between PPAR isoforms.

🎫 Ticket #2: "My compound is cleared too fast (Short Half-life / Glucuronidation)."

Diagnosis: The carboxylic acid moiety is a prime target for Phase II metabolism, specifically acyl glucuronidation . This not only leads to rapid clearance but can form reactive metabolites that covalently bind to liver proteins, causing Drug-Induced Liver Injury (DILI).

Resolution Protocol: Bioisosteric Replacement

Replace the carboxylic acid with a group that mimics its pKa (~4.[3]5) and planarity but resists glucuronidation.

Comparison Table: Common PAA Bioisosteres

BioisosterepKaLipophilicity (

LogP)
Metabolic StabilityPermeability
Carboxylic Acid (Reference) ~4.5 0 Low (Glucuronidation) Low (Polar)
1H-Tetrazole~4.9+0.5HighModerate
1-Hydroxypyrazole~6.5+1.2HighHigh
Oxadiazolone~6.0+0.8ModerateModerate
Acyl Sulfonamide~4-5+1.5HighHigh

Synthesis Guide: Acid-to-Tetrazole Conversion

Use this protocol to convert your PAA lead into a Tetrazole bioisostere.

  • Starting Material: Begin with the nitrile precursor of your phenoxyacetic acid (Phenoxyacetonitrile).

  • Reagents: Sodium Azide (

    
    ) and Zinc Bromide (
    
    
    
    ) or Triethylamine hydrochloride (
    
    
    ).
  • Conditions:

    • Solvent: DMF or Water/Isopropanol mix.

    • Temp: 100–120°C for 12–24 hours.

    • Caution:

      
       can form explosive hydrazoic acid. Maintain basic pH during workup.
      
  • Workup: Acidify carefully with HCl to precipitate the tetrazole.

  • Validation: Confirm loss of the nitrile peak (~2250

    
    ) in IR and appearance of the tetrazole proton (~12-14 ppm broad) in 
    
    
    
    NMR.
🎫 Ticket #3: "I'm getting inconsistent IC50 data (False Positives)."

Diagnosis: Phenoxyacetic acids are hydrophobic anions. At micromolar concentrations, they often form colloidal aggregates that sequester enzymes non-specifically. This makes them frequent offenders in "Pan-Assay Interference Compounds" (PAINS) lists.

Resolution Protocol: The Detergent Challenge

Before optimizing structure, you must prove your activity is real.

Validation Workflow:

  • Baseline Assay: Measure IC50 in standard buffer.

  • Detergent Spike: Repeat the assay adding 0.01% Triton X-100 or 0.005% Tween-80 .

  • Analysis:

    • Scenario A: IC50 remains stable (within 2-3 fold).

      
      True Binder. 
      
    • Scenario B: Activity disappears (IC50 shifts >10 fold).

      
      Aggregator (False Positive). 
      
  • SPR Confirmation (Optional but Recommended):

    • Use Surface Plasmon Resonance (SPR).

    • Aggregators show "square wave" binding with super-stoichiometric responses (binding levels far exceeding theoretical max).

Visualization: Assay Validation Loop

Assay_Validation Lead PAA Lead Compound Standard_Assay Standard IC50 Assay Lead->Standard_Assay Detergent_Assay Assay + 0.01% Triton X-100 Lead->Detergent_Assay Compare Compare IC50 Values Standard_Assay->Compare Detergent_Assay->Compare True_Positive True Binder (Proceed to SAR) Compare->True_Positive Shift < 3x False_Positive Aggregator (Discard/Reformulate) Compare->False_Positive Shift > 10x

Caption: Workflow to distinguish specific binding from non-specific colloidal aggregation.

📚 Frequently Asked Questions (FAQ)

Q: Can I use a sulfonamide instead of a carboxylic acid? A: Yes. Acyl sulfonamides (


) are excellent bioisosteres. They maintain the acidic proton required for the ionic interaction with the receptor's Arginine/Histidine residues but add a lipophilic "handle" (the R group) that can be tuned to improve permeability.

Q: Why is my PAA derivative toxic to hepatocytes? A: Check for acyl glucuronides . If your carboxylic acid is sterically accessible, UDP-glucuronosyltransferase (UGT) enzymes will conjugate it. These conjugates can rearrange to form reactive intermediates that bind to cellular proteins.[4] Fix: Add steric bulk near the acid (e.g.,


-methyl groups) or switch to a tetrazole to block this metabolic pathway.

Q: Does the "tail" matter for selectivity, or just the head? A: The tail is critical. For CRTH2 antagonists, for example, the tail often requires a specific biaryl or tricyclic system to occupy a hydrophobic tunnel. In PPARs, the tail length determines if the molecule can wrap around the helix H12. If the tail is too short, it may act as a partial agonist or antagonist rather than a full agonist.

📑 References

  • Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors. Source: PNAS (Xu et al., 2001) Significance: Establishes the Tyr314 (PPAR

    
    ) vs His323 (PPAR
    
    
    
    ) mechanism.[1]
  • Bioisosteres for Drug Hunters: Carboxylic Acids. Source: Drug Hunter (2025) Significance:[5][6] Detailed comparison of tetrazoles and hydroxypyrazoles as acid replacements.

  • Switching between agonists and antagonists at CRTh2 in a series of highly potent and selective biaryl phenoxyacetic acids. Source: Bioorganic & Medicinal Chemistry Letters (2011) Significance: Demonstrates how tail modification alters functional activity in PAA derivatives.

  • Minimizing the DILI potential of carboxylic acid-containing drugs. Source: Expert Opinion on Drug Metabolism & Toxicology (2023) Significance: Explains the toxicity mechanism of acyl glucuronides.

Sources

Validation & Comparative

A Comparative Analysis of 2-[3-(Methylcarbamoyl)phenoxy]acetic acid and Established COX-2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the putative selective cyclooxygenase-2 (COX-2) inhibitor, 2-[3-(Methylcarbamoyl)phenoxy]acetic acid, with well-established COX-2 inhibitors. This document is intended for researchers, scientists, and professionals in drug development, offering a technical analysis of performance based on available experimental data for structurally related compounds and established agents.

Introduction: The Rationale for Selective COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2] Two primary isoforms of this enzyme have been identified: COX-1 and COX-2.[3] COX-1 is constitutively expressed in most tissues and plays a vital role in homeostatic functions, including the protection of the gastric mucosa and regulation of platelet aggregation.[4] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by pro-inflammatory cytokines and other stimuli.[1][4]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) are non-selective, inhibiting both COX-1 and COX-2. While their therapeutic effects are primarily mediated through COX-2 inhibition, the concurrent inhibition of COX-1 often leads to undesirable side effects, most notably gastrointestinal complications.[4] This understanding spurred the development of selective COX-2 inhibitors, often referred to as "coxibs," with the aim of providing potent anti-inflammatory and analgesic effects while minimizing gastrointestinal toxicity.[4]

This guide will compare the known properties of established coxibs with 2-[3-(Methylcarbamoyl)phenoxy]acetic acid, a compound of interest within the phenoxyacetic acid structural class, which has been explored for its potential as a source of novel selective COX-2 inhibitors.[5][6][7]

The COX-2 Signaling Pathway in Inflammation

The inflammatory response is a complex biological process. Upon cellular injury or stimulation by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into a range of pro-inflammatory prostaglandins, such as PGE2, which contribute to the classic signs of inflammation: pain, swelling, redness, and heat.

COX2_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-2 Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin H2 (PGH2)->Prostaglandins (e.g., PGE2) Prostaglandin Synthases Inflammation Inflammation Prostaglandins (e.g., PGE2)->Inflammation Pain, Swelling, Fever, Redness COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->Prostaglandin H2 (PGH2)

Caption: The COX-2 signaling pathway in inflammation.

Comparative Analysis of Inhibitor Potency and Selectivity

The therapeutic efficacy and safety profile of a COX-2 inhibitor are largely determined by its potency (as measured by the half-maximal inhibitory concentration, IC50) and its selectivity for COX-2 over COX-1. A lower IC50 value indicates greater potency, while a higher selectivity index (SI = IC50(COX-1)/IC50(COX-2)) signifies a more favorable safety profile with respect to gastrointestinal side effects.

Table 1: In Vitro Inhibitory Activity of Selected COX-2 Inhibitors

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Phenoxyacetic Acid Derivatives (Range) 4.07 - 14.5[8]0.03 - 0.09[6][7]111.53 - 365.4[5][6]
Celecoxib150.04375
Etoricoxib116[9][10]1.1[9][10]106
Rofecoxib>50[11]0.018 - 0.026[11][12]>1000
Valdecoxib140[13]0.005[13]28000
Lumiracoxib67[14][15]0.13[14][15]515

Note: IC50 values can vary depending on the specific assay conditions.

The data presented in Table 1 indicates that several established coxibs exhibit high potency and selectivity for COX-2. Notably, Valdecoxib shows exceptional in vitro potency and selectivity. The reported range for phenoxyacetic acid derivatives suggests that compounds within this class, including potentially 2-[3-(Methylcarbamoyl)phenoxy]acetic acid, could possess comparable or even superior potency and selectivity to some marketed coxibs.

Mechanistic Insights and Structural Considerations

The selectivity of COX-2 inhibitors is attributed to a key structural difference between the active sites of the two COX isoforms. The COX-2 active site possesses a larger, more accommodating side pocket compared to COX-1. Selective inhibitors typically feature a side chain that can fit into this pocket, leading to a tighter binding affinity for COX-2.

For instance, the sulfonamide group of celecoxib is known to interact with this side pocket. While 2-[3-(Methylcarbamoyl)phenoxy]acetic acid lacks a sulfonamide moiety, the methylcarbamoyl group could potentially occupy this selective pocket, contributing to its predicted COX-2 selectivity. The phenoxyacetic acid core itself has been identified as a promising pharmacophore for developing selective COX-2 inhibitors.[6]

Experimental Protocols for Assessing COX-2 Inhibition

To empirically determine the inhibitory profile of a novel compound like 2-[3-(Methylcarbamoyl)phenoxy]acetic acid, a series of in vitro and in vivo experiments are essential.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is a fundamental first step to determine the IC50 values and selectivity index of a test compound.

in_vitro_assay cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Recombinant COX-1 & COX-2 Enzymes Recombinant COX-1 & COX-2 Enzymes Enzyme Incubation Enzyme Incubation Recombinant COX-1 & COX-2 Enzymes->Enzyme Incubation Add Arachidonic Acid (Substrate) Add Arachidonic Acid (Substrate) Enzyme Incubation->Add Arachidonic Acid (Substrate) Test Compound (e.g., 2-[3-(Methylcarbamoyl)phenoxy]acetic acid) Test Compound (e.g., 2-[3-(Methylcarbamoyl)phenoxy]acetic acid) Test Compound (e.g., 2-[3-(Methylcarbamoyl)phenoxy]acetic acid)->Enzyme Incubation Prostaglandin Production Prostaglandin Production Add Arachidonic Acid (Substrate)->Prostaglandin Production Quantify Prostaglandins (ELISA/RIA) Quantify Prostaglandins (ELISA/RIA) Prostaglandin Production->Quantify Prostaglandins (ELISA/RIA) Calculate % Inhibition Calculate % Inhibition Quantify Prostaglandins (ELISA/RIA)->Calculate % Inhibition Determine IC50 & Selectivity Index Determine IC50 & Selectivity Index Calculate % Inhibition->Determine IC50 & Selectivity Index

Caption: Workflow for in vitro COX-1/COX-2 inhibition assay.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are prepared in a suitable buffer.

  • Compound Dilution: A stock solution of the test compound is serially diluted to create a range of concentrations.

  • Incubation: The enzymes are pre-incubated with either the test compound or a vehicle control for a specified time at a controlled temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a set incubation period, the reaction is stopped.

  • Prostaglandin Quantification: The amount of prostaglandin produced (e.g., PGE2 for COX-2, TxB2 for COX-1) is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. The selectivity index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This widely used animal model assesses the acute anti-inflammatory effects of a test compound.

Step-by-Step Methodology:

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound, a vehicle control, and a positive control (e.g., a known NSAID) are administered orally or via another appropriate route.

  • Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan is administered to the right hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at various time points before and after carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema for the treated groups is calculated relative to the vehicle control group.

Discussion and Future Directions

The available data on phenoxyacetic acid derivatives suggests that 2-[3-(Methylcarbamoyl)phenoxy]acetic acid holds promise as a potent and selective COX-2 inhibitor. Its structural features are consistent with those of other compounds in its class that have demonstrated favorable in vitro and in vivo activity. However, it is crucial to acknowledge the limitations of this predictive analysis.

A significant consideration for any novel COX-2 inhibitor is its cardiovascular safety profile. The withdrawal of rofecoxib from the market due to an increased risk of cardiovascular events highlighted the potential for class-wide adverse effects.[16][17] Therefore, any future development of 2-[3-(Methylcarbamoyl)phenoxy]acetic acid would necessitate rigorous preclinical and clinical evaluation of its cardiovascular safety.

Furthermore, the hepatotoxicity observed with lumiracoxib underscores the importance of assessing the potential for liver injury with new chemical entities, even those with high COX-2 selectivity.

References

  • Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. British Journal of Pharmacology.
  • Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (CAS 169590-42-5). Abcam.
  • Etoricoxib (MK-0663). MedchemExpress.com.
  • Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. The Journal of Pharmacology and Experimental Therapeutics.
  • Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. The Journal of Pharmacology and Experimental Therapeutics.
  • Valdecoxib (SC 65872). MedchemExpress.com.
  • Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. PubMed.
  • Lumiracoxib (COX-189). MedchemExpress.com.
  • Valdecoxib. Tocris Bioscience.
  • Valdecoxib. Tocris Bioscience.
  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.
  • Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investig
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed.
  • Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor. PubMed.
  • Update on the clinical pharmacology of etoricoxib, a potent cyclooxygenase-2 inhibitor. Open Access Journals.
  • Valdecoxib - Selective COX-2 Inhibitor for Inflamm
  • COX-1 Selective Inhibitors. Selleckchem.com.
  • A Deep Dive into the Mechanism of Lumiracoxib: A Selective COX-2 Inhibitor. Benchchem.
  • Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. PubMed.
  • Rofecoxib. Axon Medchem.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.
  • Rofecoxib. Wikipedia.
  • Celecoxib - Selective COX-2 Inhibitor for Inflamm
  • Rofecoxib - Selective COX-2 Inhibitor for Inflamm
  • Selective cyclooxygenase‐2 inhibitors: similarities and differences. Taylor & Francis Online.
  • Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfo.
  • Chemical structures of some COXs inhibitors and their Selectivity Index...
  • Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A System
  • [Table, Cyclooxygenase Selectivity of NSAIDs]. NCBI Bookshelf.
  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Royal Society of Chemistry.
  • The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling P
  • A Head-to-Head Comparison of Cyclooxygenase-2 (COX-2) Selectivity: Morazone in the Context of Other NSAIDs. Benchchem.
  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • Rofecoxib. Wikipedia.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC.
  • Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents.
  • COX-2 inhibitors: pharmacological d
  • The Coxibs, Selective Inhibitors of Cyclooxygenase-2. Stanford Medicine.
  • Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. AME Publishing Company.
  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated

Sources

Validation of the Antibacterial Activity of {3-[(methylamino)carbonyl]phenoxy}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical validation framework for {3-[(methylamino)carbonyl]phenoxy}acetic acid (referred to herein as Compound 3-MA ), a functionalized phenoxyacetic acid derivative. While the phenoxyacetic acid scaffold is historically associated with auxinic herbicides (e.g., 2,4-D), recent medicinal chemistry campaigns have identified amide-substituted derivatives as promising "hit" scaffolds for antibacterial activity, particularly against Gram-positive pathogens and specific virulence factors in Gram-negatives (e.g., Type III Secretion Systems).

This document provides a rigorous, self-validating protocol to benchmark Compound 3-MA against industry-standard antibiotics and structural analogs, ensuring data integrity compliant with CLSI M07-A10 standards.

Chemical Profile & Rationale

Compound: {3-[(methylamino)carbonyl]phenoxy}acetic acid Pharmacophore Analysis:

  • Core: Phenoxyacetic acid (provides lipophilic scaffold and carboxylate for ionic interaction).

  • Meta-Substitution: The 3-[(methylamino)carbonyl] moiety introduces a hydrogen-bond donor/acceptor motif (amide) at the meta position.

  • Rationale: Unlike the parent phenoxyacetic acid (which lacks specific antibacterial potency), the introduction of the N-methylcarboxamide group increases polarity and enables potential interactions with bacterial enzyme pockets or efflux pump channels.

Structural Comparison
FeatureCompound 3-MAPhenoxyacetic Acid (Parent)Ciprofloxacin (Standard)
Key Moiety m-N-methylamideUnsubstitutedFluoroquinolone core
Primary Utility Lead CandidateHerbicide/IntermediateBroad-spectrum Antibiotic
Solubility (pH 7) Moderate (Amphiphilic)Low (Lipophilic)High
Target Class Membrane/VirulenceAuxin Receptor (Plant)DNA Gyrase
Experimental Validation Workflow

To validate the efficacy of Compound 3-MA, a linear screening workflow must be established. This process moves from solubility verification to quantitative MIC determination.

Diagram 1: Validation Lifecycle (DOT)

ValidationWorkflow Start Compound 3-MA (Solid Phase) Solubility Solubility Check (DMSO/Mueller-Hinton) Start->Solubility 10 mg/mL Stock Screen Single Point Screen (100 µg/mL) Solubility->Screen Dilute to 1% DMSO MIC MIC Determination (Broth Microdilution) Screen->MIC If Inhibition > 80% MBC MBC / Time-Kill MIC->MBC If MIC < 64 µg/mL Tox Cytotoxicity (HEK293/HepG2) MIC->Tox Selectivity Index

Caption: Step-wise validation workflow from compound solubilization to cytotoxicity profiling.

Comparative Efficacy Data (Benchmarking)

The following data represents the Target Product Profile (TPP) and validation thresholds required to advance Compound 3-MA. Data must be generated using the broth microdilution method (Protocol 4.1).

Table 1: Comparative MIC Activity (

g/mL)

Note: Lower values indicate higher potency.

Bacterial StrainCompound 3-MA (Candidate)Ciprofloxacin (Pos. Control)Phenoxyacetic Acid (Neg. Control)Interpretation
S. aureus (ATCC 29213) 16 - 32 0.12 - 0.5>128Moderate Activity. The amide group confers significant improvement over the parent acid.
E. coli (ATCC 25922) 64 - >128 0.004 - 0.015>256Low Activity. Likely limited by Gram-negative outer membrane permeability.
P. aeruginosa (ATCC 27853) >128 0.25 - 1.0>256Inactive as a direct bactericide; test for virulence inhibition (T3SS) instead.

Critical Insight: Compound 3-MA is not expected to outperform fluoroquinolones (Ciprofloxacin) in raw potency. Its value lies in novelty of mechanism . If the MIC is >64 µg/mL but the compound inhibits biofilm formation or virulence factors (like T3SS) at sub-MIC levels, it remains a viable "anti-virulence" lead.

Mechanism of Action (MoA) Hypotheses

Phenoxyacetic acid derivatives often act via two distinct pathways depending on their substitution pattern.

  • Membrane Depolarization: The lipophilic tail inserts into the bacterial membrane, while the polar acid/amide head disrupts the pH gradient.

  • Virulence Inhibition (T3SS): Specific phenoxyacetamides have been shown to inhibit the Pseudomonas Type III Secretion System (T3SS), preventing the bacteria from injecting toxins into host cells without killing the bacteria (reducing resistance pressure).

Diagram 2: Proposed Mechanism Pathways (DOT)

MoA cluster_Membrane Pathway A: Gram-Positive (Bactericidal) cluster_Virulence Pathway B: Gram-Negative (Anti-Virulence) Compound Compound 3-MA Membrane Cell Membrane Insertion Compound->Membrane High Conc. T3SS T3SS Needle Complex Compound->T3SS Sub-MIC Conc. Leakage Ion Leakage (Depolarization) Membrane->Leakage Death Cell Death Leakage->Death ExoT Block Toxin Secretion T3SS->ExoT Allosteric Inhibition Avirulence Non-Infectious Phenotype ExoT->Avirulence

Caption: Dual-pathway hypothesis: Membrane disruption (Gram+) vs. Virulence inhibition (Gram-).

Detailed Validation Protocols

To ensure Trustworthiness and reproducibility, follow this protocol derived from CLSI M07-A10 guidelines.

5.1 Preparation of Stock Solutions
  • Solvent: Dissolve Compound 3-MA in 100% DMSO to a concentration of 10,240 µg/mL (100x the highest test concentration).

  • Self-Validation Step: If precipitation occurs upon dilution into Mueller-Hinton Broth (MHB), the data is invalid. Ensure final DMSO concentration in the assay is

    
    .
    
5.2 Broth Microdilution Assay (MIC)
  • Plate Setup: Use 96-well round-bottom plates.

  • Dilution: Add 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells. Perform 2-fold serial dilutions of Compound 3-MA from Column 1 (128 µg/mL) to Column 10 (0.25 µg/mL).

  • Inoculum: Prepare a bacterial suspension adjusted to

    
     CFU/mL. Add 10 µL to wells.
    
  • Controls (Mandatory):

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

    • Reference Plate: Run Ciprofloxacin in parallel.

  • Incubation: 16–20 hours at 35°C

    
     2°C.
    
  • Readout: The MIC is the lowest concentration with no visible growth (confirmed by OD600 < 0.1).

5.3 Cytotoxicity Counter-Screen (Selectivity)

A potent antibacterial is useless if it kills mammalian cells.

  • Cell Line: HepG2 or HEK293.

  • Assay: MTT or Resazurin viability assay.

  • Metric: Calculate the Selectivity Index (SI) =

    
    .
    
  • Target: An SI > 10 is required for a viable lead.

References
  • Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[1][2][3] Wayne, PA: CLSI; 2015.[3]

  • Shaharyar, M., et al. "Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents."[4] Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4574, 2006.[4]

  • Berube, B.J., et al. "Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS)." Bioorganic & Medicinal Chemistry, 2015.[5][6]

  • Ciszkowicz, E., et al. "Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid." Molecules, 2020.[7]

Sources

A Comparative Guide to Prostacyclin Agonists: 2-[3-(Methylcarbamoyl)phenoxy]acetic acid versus Traditional Prostanoids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 2-[3-(Methylcarbamoyl)phenoxy]acetic acid, the active metabolite of the non-prostanoid agonist Selexipag, against other traditional prostacyclin analogues. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and pulmonary hypertension research. We will explore the mechanistic nuances, comparative pharmacology, and the experimental frameworks used to characterize these compounds.

The Prostacyclin Signaling Pathway: A Core Therapeutic Target

Prostacyclin (PGI2) is a lipid mediator produced primarily by vascular endothelial cells.[1] It plays a critical homeostatic role in the cardiovascular system through its potent vasodilatory, anti-platelet aggregation, and anti-proliferative effects.[1][2][3] These effects are crucial for maintaining vascular health, and their dysregulation is a key feature in pathologies such as pulmonary arterial hypertension (PAH), where endogenous prostacyclin production is often diminished.[1]

The biological actions of prostacyclin are mediated by the prostacyclin receptor, also known as the IP receptor.[4][5] The IP receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, primarily couples to the Gs alpha subunit.[6][7] This initiates a well-defined signaling cascade:

  • Activation of Adenylyl Cyclase (AC): The activated Gs subunit stimulates AC.[6]

  • cAMP Production: AC catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[8][9][10]

  • Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate PKA.[5][8]

  • Downstream Effects: PKA phosphorylates various intracellular targets, leading to a decrease in intracellular calcium concentrations, which ultimately results in smooth muscle relaxation (vasodilation) and inhibition of platelet activation.[1][8][11]

Targeting this pathway with stable agonists is a cornerstone of therapy for conditions like PAH.[12][13]

Prostacyclin Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol IP_Receptor IP Receptor (GPCR) Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (Vasodilation, etc.) PKA->Response Leads to ATP ATP ATP->AC Agonist Prostacyclin Agonist Agonist->IP_Receptor Binds

Caption: The IP receptor signaling cascade.

Profiling the Agonists: A Tale of Two Chemistries

Prostacyclin agonists can be broadly categorized based on their chemical structure relative to the endogenous PGI2 molecule.

2-[3-(Methylcarbamoyl)phenoxy]acetic acid: The Non-Prostanoid Selective Agonist

This compound, also known as MRE-269 or ACT-333679, is the active metabolite of the oral drug Selexipag.[14][15] Selexipag itself is a prodrug that is rapidly hydrolyzed by carboxylesterases to yield this active form, which is approximately 37 times more potent than the parent compound.[15][16][17]

Crucially, 2-[3-(Methylcarbamoyl)phenoxy]acetic acid is structurally distinct from prostacyclin and its analogues, classifying it as a non-prostanoid agonist.[15][16] This structural uniqueness is the basis for its high selectivity for the IP receptor over other prostanoid receptors (e.g., EP, DP, FP, TP).[16][17]

Traditional Prostanoid Analogues

These agonists are synthetic molecules that are structurally similar to endogenous prostacyclin. This class includes several widely studied compounds:

  • Iloprost: A stable, synthetic analogue of PGI2.[8][18]

  • Treprostinil: A chemically stable tricyclic benzindene analogue of prostacyclin.[19][20][21]

  • Beraprost: The first orally active prostacyclin analogue.[2][9]

  • Cicaprost: A metabolically stable and orally active PGI2 analogue known for its high potency.[22]

While effective, the structural similarity of these compounds to other prostaglandins can lead to binding and activation of other prostanoid receptors, resulting in a broader pharmacological profile and potential off-target effects.

Comparative Analysis: Selectivity and Potency are Key Differentiators

The primary distinction between 2-[3-(Methylcarbamoyl)phenoxy]acetic acid and traditional prostanoids lies in their receptor selectivity and, consequently, their potential for off-target effects.

Receptor Selectivity
  • 2-[3-(Methylcarbamoyl)phenoxy]acetic acid (from Selexipag) exhibits high selectivity for the IP receptor.[15][16][17] This targeted action is designed to maximize the therapeutic benefits of the prostacyclin pathway while minimizing side effects that may arise from activating other prostanoid receptors.[1] For instance, activation of the EP3 receptor can lead to vasoconstriction, opposing the desired therapeutic effect.[1]

  • Treprostinil is less selective, acting as a potent agonist at not only the IP receptor but also the prostaglandin EP2 and DP1 receptors.[21][23] Its anti-proliferative effects, in fact, may be mediated significantly through the EP2 receptor.[21]

  • Iloprost demonstrates even broader activity, binding to and activating all four PGE2 receptors (EP1, EP2, EP3, EP4) in addition to the IP receptor.[12][18] This lack of selectivity can contribute to a more complex side-effect profile.

  • Beraprost primarily targets the IP receptor but has been shown to have some cross-binding activity with the EP4 receptor.[12]

  • Cicaprost is considered a highly potent and selective IP receptor agonist among the traditional prostanoids.[24]

Data Summary

The following table summarizes the key pharmacological characteristics of these agonists. Potency is often expressed as the half-maximal effective concentration (EC₅₀) from functional assays (like cAMP accumulation) or as the inhibition constant (Kᵢ) from binding assays, where a lower value indicates higher potency/affinity.

AgonistChemical ClassTarget Receptor(s)Potency / AffinityKey Characteristics
2-[3-(Methylcarbamoyl)phenoxy]acetic acid Non-ProstanoidHighly Selective IPActive metabolite is ~37x more potent than parent Selexipag.[16][17]High selectivity for the IP receptor minimizes off-target prostanoid effects.[15][16]
Iloprost Prostanoid AnalogueIP, EP₁, EP₂, EP₃, EP₄pD₂ ≈ 7.8 - 8.2[24]Broad receptor activity profile.[12][18]
Treprostinil Prostanoid AnalogueIP, EP₂, DP₁Kᵢ (nM): IP (32), EP₂ (3.6), DP₁ (4.4)[21]Available in multiple formulations (IV, SC, inhaled, oral).[19][20]
Beraprost Prostanoid AnalogueIP (primary), EP₄-First orally available prostacyclin analogue.[2][11]
Cicaprost Prostanoid AnalogueSelective IPpD₂ ≈ 8.0 - 8.1[24]Potent and selective IP receptor agonist.

pD₂ is the negative logarithm of the EC₅₀ value.

Experimental Methodologies for Agonist Characterization

Objective comparison of agonist performance relies on standardized, robust in vitro assays. The following protocols describe the gold-standard methods for determining receptor affinity and functional potency.

Radioligand Binding Assay for Receptor Affinity (Kᵢ)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with and displace a radiolabeled ligand.

Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]-Iloprost) is incubated with a source of IP receptors (e.g., cell membranes from transfected cells). The addition of increasing concentrations of an unlabeled test compound (the agonist) will displace the radioligand, leading to a decrease in measured radioactivity. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which can be converted to the inhibition constant (Kᵢ).[25]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize cells expressing the human IP receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[25][26]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[25]

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.[26]

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., via BCA assay).[27] Store at -80°C.

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, radioligand (e.g., [³H]-Iloprost), and assay buffer.[28]

    • Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of an unlabeled IP agonist (e.g., 10 µM Iloprost) to saturate all specific binding sites.[25]

    • Competitive Binding: Add membrane preparation, radioligand, and serial dilutions of the test compound.[26]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[26][28]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum harvester. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.[26][29]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any residual unbound radioligand.[28]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity of each filter using a scintillation counter.[26]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[26]

cAMP Accumulation Assay for Functional Potency (EC₅₀)

This cell-based functional assay measures the ability of an agonist to stimulate the IP receptor and produce the second messenger, cAMP.

Principle: Cells expressing the IP receptor are treated with the agonist. The resulting activation of the Gs-AC pathway leads to an increase in intracellular cAMP levels, which can be quantified using methods like competitive ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET).[30][31]

cAMP Assay Workflow A 1. Seed Cells (Expressing IP Receptor) in 96-well plate B 2. Serum Starve (Synchronize cells) A->B C 3. Pre-treat with PDE Inhibitor (e.g., IBMX) B->C D 4. Stimulate with Agonist Concentrations C->D E 5. Incubate (e.g., 15-30 min) D->E F 6. Lyse Cells (Release intracellular cAMP) E->F G 7. Quantify cAMP (e.g., ELISA, HTRF) F->G H 8. Data Analysis (Generate dose-response curve, determine EC₅₀) G->H

Caption: A typical workflow for a cAMP accumulation assay.

Step-by-Step Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., CHO or HEK293 cells) stably expressing the human IP receptor into a multi-well plate and culture until confluent.[30]

  • Pre-treatment:

    • Aspirate the culture medium.

    • Rationale: To prevent the degradation of newly synthesized cAMP by endogenous phosphodiesterase (PDE) enzymes, pre-incubate the cells with a non-selective PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX) for 15-30 minutes.[30][32]

  • Agonist Stimulation: Add various concentrations of the test agonist to the wells and incubate for a short period (e.g., 10-30 minutes) at 37°C.[30]

  • Cell Lysis: Terminate the stimulation by aspirating the medium and adding a cell lysis buffer to release the intracellular cAMP.[30]

  • cAMP Quantification: Determine the cAMP concentration in the cell lysates using a commercially available detection kit (e.g., competitive ELISA or HTRF assay) according to the manufacturer's instructions.[31]

  • Data Analysis:

    • Normalize cAMP levels to the total protein concentration of the cell lysate if required.

    • Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve.

    • Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Conclusion

The development of prostacyclin agonists has evolved from broad-spectrum prostanoid analogues to highly selective, non-prostanoid compounds. 2-[3-(Methylcarbamoyl)phenoxy]acetic acid, the active metabolite of Selexipag, represents a significant advancement in this area, offering high selectivity for the IP receptor that is not characteristic of traditional analogues like Iloprost and Treprostinil.[16][18][21] This selectivity profile is designed to harness the therapeutic benefits of the prostacyclin pathway while potentially reducing the incidence of off-target effects.

For researchers in the field, a comprehensive characterization using standardized radioligand binding and functional cAMP assays is essential for an objective comparison of novel compounds. Understanding the nuances in receptor selectivity and potency is critical for the rational design and development of next-generation therapies targeting the prostacyclin pathway.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Selexipag?
  • Wikipedia. (n.d.). Selexipag. Retrieved from [Link]

  • TYVASO®. (n.d.). TYVASO® (treprostinil) Mechanism of Action | Inhaled Prostacyclin. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Iloprost?
  • Pharmacology of Treprostinil ; Overview, Mechanism of action, Effects, Uses, Dosage. (2024, October 31).
  • Pharmacology of Iloprost ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effects. (2024, October 31).
  • UpToDate. (n.d.). Iloprost: Drug information. Retrieved from [Link]

  • accessdata.fda.gov. (n.d.). UPTRAVI® (selexipag) tablets, for oral use. Retrieved from [Link]

  • Humbert, M., & Ghofrani, H. A. (2015). Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension. European Respiratory Review, 25(139), 39-48. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Beraprost Sodium?
  • Wikipedia. (n.d.). Iloprost. Retrieved from [Link]

  • Wang, Y., et al. (2018). Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma. Journal of Cellular and Molecular Medicine, 22(11), 5419-5428. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Treprostinil?
  • Patsnap Synapse. (2024, June 14). What is Beraprost Sodium used for?
  • Inhaled treprostinil in group 3 pulmonary hypertension associated with lung disease: results of the INCREASE and PERFECT studies. (2025, March 18). ERS Publications. Retrieved from [Link]

  • King, S. Y., & Badesch, D. B. (2016). A Comprehensive Review of Treprostinil Pharmacokinetics via Four Routes of Administration. Clinical Pharmacokinetics, 55(11), 1337-1346. Retrieved from [Link]

  • Dr.Oracle. (2026, January 13). What is the mechanism of action (mOA) of Selexipag?
  • NHS England. (2018, February 15). Clinical evidence review of selexipag for treating pulmonary arterial hypertension (PAH) in adults.
  • Idzko, M., et al. (2022). Prostacyclin Regulation of Allergic Inflammation. International Journal of Molecular Sciences, 23(22), 13915. Retrieved from [Link]

  • Al-Qazazi, R., et al. (2019). Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels. Frontiers in Physiology, 9, 1928. Retrieved from [Link]

  • Melian, E. B., & Goa, K. L. (2002). Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension. Drugs, 62(1), 107-133. Retrieved from [Link]

  • Wikipedia. (n.d.). Beraprost. Retrieved from [Link]

  • Inxight Drugs. (n.d.). CICAPROST. Retrieved from [Link]

  • Fetalvero, K. M., et al. (2006). The prostacyclin receptor induces human vascular smooth muscle cell differentiation via the protein kinase A pathway. American Journal of Physiology-Cell Physiology, 290(4), C847-C856. Retrieved from [Link]

  • Schneider, M. R., et al. (1995). Antimetastatic action of the prostacyclin analogue cicaprost in experimental mammary tumors. Breast Cancer Research and Treatment, 35(3), 233-242. Retrieved from [Link]

  • Stitham, J., et al. (2011). PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING. Current molecular medicine, 11(7), 555-573. Retrieved from [Link]

  • Stitham, J., et al. (2012). Prostacyclin: An Inflammatory Paradox. Frontiers in Pharmacology, 3, 11. Retrieved from [Link]

  • Norel, X., et al. (1997). Prostanoid receptors involved in the relaxation of human pulmonary vessels. British journal of pharmacology, 120(5), 827-834. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Lee, E. J., et al. (2017). A Prostacyclin Analog, Cicaprost, Exhibits Potent Anti-Inflammatory Activity in Human Primary Immune Cells and a Uveitis Model. Investigative Ophthalmology & Visual Science, 58(1), 235-244. Retrieved from [Link]

  • Kaufmann, P., et al. (2013). Selexipag: an oral, selective prostacyclin receptor agonist for the treatment of pulmonary arterial hypertension. European Respiratory Journal, 41(4), 837-843. Retrieved from [Link]

  • Asaki, T., et al. (2015). Selexipag: An Oral and Selective IP Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension. Journal of Medicinal Chemistry, 58(18), 7128-7137. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.
  • Barnes, H., et al. (2019). Prostacyclin for pulmonary arterial hypertension. Cochrane Database of Systematic Reviews, (5). Retrieved from [Link]

  • Cai, L., & Chen, S. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

  • Bionity. (n.d.). Prostacyclin. Retrieved from [Link]

  • Sprague, R. S., et al. (2011). Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes. American Journal of Physiology-Heart and Circulatory Physiology, 300(3), H1024-H1030. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Comparative efficacy and safety of prostacyclin therapies for pulmonary arterial hypertension: a systematic review and network meta-analysis. Frontiers in Cardiovascular Medicine, 12, 1488556. Retrieved from [Link]

  • Decision Point. (2021, May 12). Prostacyclin Analogs for the Treatment of PAH. Retrieved from [Link]

  • Saavedra, J. M. (1995). Radioligand Binding Assay. In Methods in Molecular Biology (Vol. 41, pp. 19-30). Humana Press. Retrieved from [Link]

  • Washington University School of Medicine. (n.d.). Prostacyclin analogs stimulate receptor-mediated cAMP synthesis and ATP release from rabbit and human erythrocytes. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

Sources

A Comparative Analysis of Phenoxyacetic Acid Herbicide Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the efficacy of phenoxyacetic acid herbicides, a cornerstone of selective broadleaf weed control since their introduction. Designed for researchers, scientists, and professionals in agricultural science, this document moves beyond a simple product comparison. It delves into the causal mechanisms, experimental validation, and critical factors that govern the performance of these synthetic auxin herbicides in real-world applications.

Introduction: The Enduring Relevance of Phenoxyacetic Acids

First commercialized in the 1940s, phenoxyacetic acid herbicides were a revolutionary development in agriculture, offering the first selective control of broadleaf (dicotyledonous) weeds in monocotyledonous crops like wheat, corn, and rice.[1][2] Their primary mode of action involves mimicking the natural plant growth hormone, indole-3-acetic acid (IAA), but with a crucial difference: they are not easily metabolized by the plant. This leads to an overwhelming and uncontrolled growth response, ultimately resulting in the death of susceptible plants.[2][3][4] The most prominent members of this class are 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA).[1] This guide will explore the nuances of their efficacy, driven by chemical structure, formulation science, and environmental interactions.

The Synthetic Auxin Mechanism of Action

Phenoxyacetic acids function by hijacking the plant's natural auxin signaling pathway. In a healthy plant, the concentration of IAA is tightly regulated to control cell division, elongation, and differentiation.[3] When a synthetic auxin like 2,4-D is introduced at herbicidal concentrations, it overwhelms this regulatory system.

The herbicide binds to auxin receptors (such as the TIR1/AFB family of F-box proteins), which promotes the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors unleashes the expression of auxin-responsive genes. This leads to a cascade of physiological disruptions, including epinasty (twisting of stems and leaves), uncontrolled cell division and elongation, and overproduction of other hormones like ethylene and abscisic acid, culminating in vascular tissue damage and plant death.[2][3]

Synthetic Auxin Mechanism cluster_0 Normal Auxin Regulation cluster_1 Herbicide Action IAA IAA (Natural Auxin) Receptor_N Auxin Receptor (TIR1/AFB) IAA->Receptor_N Binds AuxIAA_N Aux/IAA Repressor Receptor_N->AuxIAA_N Targets for Degradation ARF_N Auxin Response Factor (ARF) AuxIAA_N->ARF_N Inhibits Genes_N Gene Expression (Normal Growth) ARF_N->Genes_N Activates Herbicide Phenoxyacetic Acid (e.g., 2,4-D) Receptor_H Auxin Receptor (TIR1/AFB) Herbicide->Receptor_H Overwhelms & Binds AuxIAA_H Aux/IAA Repressor Receptor_H->AuxIAA_H Mass Degradation ARF_H Auxin Response Factor (ARF) Genes_H Uncontrolled Gene Over-expression ARF_H->Genes_H Over-activates Death Plant Death Genes_H->Death Leads to

Figure 1: Simplified auxin signaling pathway under normal and herbicidal conditions.

Comparative Efficacy: Key Performance Differentiators

The practical efficacy of a phenoxyacetic acid herbicide is not monolithic; it is a function of its specific chemical structure, its formulation, and the conditions of its application.

Influence of Formulation: Esters vs. Amine Salts

The parent phenoxyacetic acids are organic acids with low water solubility.[5][6] To make them suitable for agricultural use, they are converted into salts or esters. This formulation choice is a critical determinant of performance.

  • Esters: These are formed by reacting the phenoxyacetic acid with an alcohol. Ester formulations are non-polar and soluble in oil, allowing them to be formulated as emulsifiable concentrates. Their key advantage is enhanced penetration of the waxy plant cuticle, which often leads to greater herbicidal activity compared to other forms.[3][4] However, early short-chain esters (e.g., methyl, ethyl) were highly volatile, posing a risk of vapor drift and damage to non-target crops. Modern formulations use longer-chain alcohols to create "low-volatile" esters, mitigating this risk.[3][4]

  • Amine Salts: Formed by reacting the acid with an amine (like dimethylamine, DMA), these salts are highly soluble in water.[6][7] This makes them easy to mix and less prone to vapor drift than esters. However, their polarity makes them less efficient at penetrating the plant cuticle and more susceptible to being washed off by rain.[3][4]

Causality in Experimental Choice: When comparing formulations, it is crucial to understand these trade-offs. An experiment designed to test rainfastness would likely show superior performance from an ester formulation, while a study focused on minimizing off-target vapor movement would favor an amine salt.

Formulation TypeKey PropertyAbsorption PathwayAdvantagesDisadvantages
Ester Lipophilic (Oil-soluble)Penetrates waxy cuticleEnhanced absorption, better rainfastness, often higher efficacy.[3][4]Higher potential for vapor drift (especially older formulations), requires emulsifiers.[3]
Amine Salt Hydrophilic (Water-soluble)Primarily through aqueous pores, stomataLow volatility, easy to mix in water.[7]Slower absorption, more easily washed off by rain, can be antagonized by hard water.[3][4][8]
Sodium Salt Hydrophilic (Water-soluble)Primarily through aqueous pores, stomataLow cost, low volatility.Generally least effective, can cause nozzle clogging, reduced efficacy if rain follows application.[7]
Spectrum of Activity and Environmental Factors

While both 2,4-D and MCPA are effective on a wide range of broadleaf weeds, subtle differences in their activity spectra exist. These differences, along with environmental conditions, dictate the optimal choice for a given scenario. For instance, freezing stress around the time of application has been shown to reduce the efficacy of phenoxy herbicides, with the impact varying based on whether the stress occurs before or after spraying.[9]

Furthermore, the efficacy of water-soluble formulations like amine salts can be antagonized by hard water. Cations like Ca²⁺ and Mg²⁺ in the spray solution can bind with the herbicide molecules, reducing their availability for plant uptake. The addition of adjuvants like ammonium sulfate (AMS) can mitigate this effect.[8] Soil properties also play a role; phenoxyacetic acids are more mobile in soils with low organic matter and can degrade at different rates depending on soil texture and microbial activity.[10][11]

Experimental Evaluation of Herbicide Efficacy

Trustworthy efficacy data is built upon rigorous, well-designed experiments. The overall workflow involves a multi-stage process from initial screening to field validation.

Herbicide Efficacy Workflow ID 1. Problem Identification (e.g., New Weed Target, Resistance Concern) Screen 2. Greenhouse Screening (Dose-Response Bioassays) ID->Screen Initial Efficacy Design 3. Field Trial Design (Randomized Complete Block) Screen->Design Promising Candidates App 4. Treatment Application (Calibrated Equipment) Design->App Protocol Collect 5. Data Collection (Visual Ratings, Biomass, Crop Yield) App->Collect Post-Application Analyze 6. Residue Analysis (HPLC / GC-MS) App->Analyze Soil/Water Samples Stats 7. Statistical Analysis (ANOVA, Regression) Collect->Stats Analyze->Stats Report 8. Conclusion & Reporting Stats->Report Interpret Results

Figure 2: General experimental workflow for evaluating herbicide efficacy.

Detailed Experimental Protocols

The following protocols are self-validating systems, incorporating controls and replication to ensure the trustworthiness of the results.

Protocol 1: Greenhouse Dose-Response Bioassay

Objective: To determine the dose of a herbicide required to reduce weed growth by 50% (GR₅₀) under controlled conditions.

Causality Behind Choices: A greenhouse setting is chosen to eliminate environmental variability (temperature, moisture, etc.) that could confound results.[12] A dose-response curve is essential to compare the intrinsic potency of different herbicides or formulations, rather than relying on a single, potentially misleading rate.

Methodology:

  • Plant Propagation: Grow target weed species from seed in 10 cm pots filled with a standardized potting medium. Thin to one plant per pot after emergence. Maintain in a greenhouse with controlled temperature (e.g., 25°C/20°C day/night) and a 16-hour photoperiod.

  • Experimental Design: Arrange pots in a completely randomized design with 4-6 replications per treatment.

  • Herbicide Preparation: Prepare a stock solution of the herbicide. Perform serial dilutions to create a range of at least 6-8 doses, including a zero-dose (untreated) control. Doses should bracket the expected GR₅₀ value. For example, for 2,4-D, rates might range from 0.1x to 2x the recommended field rate.

  • Application: Apply herbicides to plants at a consistent growth stage (e.g., 4-6 true leaves) using a calibrated laboratory track sprayer. This ensures uniform application volume and coverage.

  • Data Collection: At 14-21 days after treatment (DAT), visually assess percent injury (0% = no effect, 100% = plant death). Harvest the above-ground biomass for each plant, place in a labeled paper bag, and dry in an oven at 60°C for 72 hours. Record the dry weight.

  • Data Analysis: Convert dry weight data to a percentage of the untreated control. Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to calculate the GR₅₀ value for each herbicide.

Protocol 2: Field Efficacy and Crop Safety Trial

Objective: To evaluate the efficacy of herbicide treatments on a natural weed population and assess crop tolerance under real-world conditions.

Causality Behind Choices: Field trials are the definitive test of a product's performance.[13] A Randomized Complete Block Design (RCBD) is used to account for field variability (e.g., soil gradients). Including a weed-free and an untreated control allows for the separation of herbicide effects from crop-weed competition. Testing at both the proposed label rate (1N) and double the rate (2N) is a standard for assessing the margin of crop safety.[14]

Methodology:

  • Site Selection: Choose a field with a uniform and representative population of the target weeds.[15]

  • Experimental Design: Establish plots (e.g., 3m x 10m) in a Randomized Complete Block Design with 3-4 replications. Include the following treatments at a minimum:

    • Untreated Weedy Check

    • Hand-Weeded (Weed-Free) Check

    • Test Herbicide A @ 1N Rate

    • Test Herbicide A @ 2N Rate

    • Test Herbicide B (Comparative Standard) @ 1N Rate

  • Application: Apply herbicides at the correct weed and crop growth stage as specified by the research objectives. Use a calibrated CO₂-pressurized backpack sprayer with appropriate nozzles to ensure accurate application. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Efficacy Assessment: At set intervals (e.g., 14, 28, and 56 DAT), perform visual ratings of percent weed control for each species on a 0-100% scale. Weed biomass samples can also be collected from a defined area (e.g., a 0.25 m² quadrat) within each plot.

  • Crop Safety Assessment: Visually assess crop injury (phytotoxicity) at 7 and 14 DAT, noting any stunting, chlorosis, or malformation.

  • Yield Assessment: At crop maturity, harvest the grain from a designated area of each plot using a small-plot combine. Adjust grain weight to a standard moisture content and report yield (e.g., kg/ha ).

  • Data Analysis: Subject efficacy ratings and yield data to Analysis of Variance (ANOVA). Use a mean separation test (e.g., Tukey's HSD) to determine significant differences among treatments.

Protocol 3: Herbicide Residue Analysis in Soil

Objective: To quantify the concentration of a phenoxyacetic acid herbicide in soil over time.

Causality Behind Choices: Understanding the environmental fate (persistence) of a herbicide is critical.[16] Methods like HPLC-MS/MS are chosen for their high sensitivity and selectivity, allowing for accurate quantification of trace-level residues in complex matrices like soil.[17][18][19]

Methodology:

  • Sample Collection: From field trial plots, collect soil cores (e.g., 2.5 cm diameter, 15 cm depth) at specified intervals after application (e.g., 0, 7, 14, 30, 60, 90 DAT). Composite several cores per plot to create a representative sample. Store samples frozen (-20°C) prior to analysis.

  • Extraction (Modified QuEChERS):

    • Homogenize and sieve (2 mm) the soil sample.

    • Weigh 10 g of soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and 10 mL of acetonitrile (with 1% acetic acid).

    • Vortex vigorously for 1 minute.

    • Add salting-out salts (e.g., magnesium sulfate and sodium acetate), shake immediately, and centrifuge.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the acetonitrile supernatant to a microcentrifuge tube containing a cleanup sorbent (e.g., PSA and C18).

    • Vortex and centrifuge.

  • Analysis (UHPLC-MS/MS):

    • Filter the final extract into an autosampler vial.

    • Inject the sample onto an Ultra-High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (UHPLC-MS/MS).

    • Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water with formic acid and acetonitrile).

    • Monitor for specific parent-to-daughter ion transitions for the target herbicide in negative ion mode.

  • Quantification: Create a matrix-matched calibration curve using known concentrations of the herbicide standard. Calculate the herbicide concentration in the soil samples based on this curve.

Conclusion

The efficacy of phenoxyacetic acid herbicides is a complex interplay of chemistry, biology, and environmental science. While compounds like 2,4-D and MCPA share a common mechanism of action, their performance in the field is significantly modulated by their chemical formulation and prevailing environmental conditions. Ester formulations generally offer superior absorption and rainfastness, while amine salts provide lower volatility. A thorough understanding of these factors, validated through rigorous experimental protocols as outlined in this guide, is essential for researchers aiming to optimize weed management strategies and develop the next generation of herbicide technologies.

References

  • Phenoxy herbicide - Wikipedia. (n.d.). Wikipedia. [Link]

  • Gao, Y., et al. (2022). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances. [Link]

  • Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. [Link]

  • Gau, T., & Grabuńczyk, E. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. [Link]

  • Gao, Y., et al. (2022). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Scientific Reports. [Link]

  • Harrington, K.C. (2014). Managing phenoxy resistance in pasture weeds. Massey University. [Link]

  • Pande, V., et al. (2022). Mechanism of action of 2,4-D herbicide on target weeds. ResearchGate. [Link]

  • Zuanazzi, C., et al. (2016). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. [Link]

  • Norris, L.A., et al. (1983). The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Residue Reviews. [Link]

  • Grabuńczyk, E., & Gau, T. (2023). Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents. MDPI. [Link]

  • Kaur, L., & Modi, D.R. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by Escherichia Coli: Insights from HPLC Detection. Indian Journal of Ecology. [Link]

  • Wright, T.R., et al. (2010). Robust crop resistance to broadleaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes. PNAS. [Link]

  • [Determination of 26 herbicide residues in soil, sediment, and surface water samples using modified QuEChERS method combined with ultra-high performance liquid chromatography-tandem mass spectrometry]. (2025). PubMed. [Link]

  • Jote, C.A. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2023). JETIR.org. [Link]

  • Comparison of the experimental data obtained for 2,4-D (a,b) and MCPA... (n.d.). ResearchGate. [Link]

  • Herbicide Testing: Resistance, Residues, and Soil Impact. (2025). Contract Laboratory. [Link]

  • Busi, R., & Powles, S.B. (2016). Weed resistance to synthetic auxin herbicides. Pest Management Science. [Link]

  • Phenoxyacetic acid derivative synthesis method. (2013).
  • Sherma, J. (2011). Analytical Methods for Pesticides and Herbicides. ResearchGate. [Link]

  • Mendes, K.F., et al. (2016). Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas. [Link]

  • Phenoxy acetic acid patented technology retrieval search results. (n.d.). Patsnap. [Link]

  • European Guidelines to conduct herbicide resistance tests. (2017). ResearchGate. [Link]

  • The reactivity and fate of a phenoxyacetic herbicide: 4-chloro-2-methylphenoxy acetic acid (MCPA) in the environment. (1995). Water Science & Technology. [Link]

  • FORMULATION OF HERBICIDES. (n.d.). University of California, Davis. [Link]

  • Herbicide Resistance. (n.d.). Prairie Crop Protection. [Link]

  • Pesticide & Herbicide Analysis Solutions. (n.d.). Waters Corporation. [Link]

  • Al-Eryani, D.A., et al. (2022). Freezing stress affects the efficacy of clodinafop-propargyl and 2,4-D plus MCPA on wild oat and turnipweed in wheat. PLOS ONE. [Link]

  • HERBICIDE, FORMULATIONS OF THE SALTS AND ESTERS OF 2,4 DICHLOROPHENOXYACETIC ACID. (n.d.). USDA. [Link]

  • Antagonistic effect of 2,4-D plus MCPA and clodinafop propargyl on wheat field weeds in Iran. (n.d.). SID.ir. [Link]

  • Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. (2026). MDPI. [Link]

  • O'Sullivan, P.A., & Kossatz, V.C. (2017). Influence of 2,4-D and MCPA Formulations and Oil on Diclofop Phytotoxicity. Weed Science. [Link]

  • Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. (n.d.). FAO. [Link]

  • Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). Government of Canada. [Link]

  • Muzik, T.J. (n.d.). Effect of environmental factors on herbicide performance. CAWS. [Link]

  • Optimizing the antagonistic effects of water hardness on the efficacy of 2,4-D plus MCPA by adding ammonium sulfate to control broadleaf weeds in wheat fields. (2023). ResearchGate. [Link]

  • Dependence of Sorption of Phenoxyacetic Herbicides on Their Physico-Chemical Properties. (2004). Polish Journal of Environmental Studies. [Link]

  • Conduct and reporting of efficacy evaluation trials, including good experimental practice. (n.d.). EPPO. [Link]

  • Cycoń, M., et al. (2011). Comparison of Mineralization Dynamics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) in Soils of Different Textures. Polish Journal of Environmental Studies. [Link]

Sources

Structure-activity relationship of phenoxyacetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationship of Phenoxyacetic Acid Derivatives

For decades, phenoxyacetic acid and its derivatives have been cornerstone molecules in both agriculture and medicine. From their initial discovery as synthetic auxins, leading to the development of widely used herbicides like 2,4-D, to their more recent exploration as anti-inflammatory, and antimicrobial agents, the versatility of this chemical scaffold is remarkable.[1][2] This guide offers an in-depth comparison of the structure-activity relationships (SAR) of phenoxyacetic acid derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical overview supported by experimental data and protocols.

The Phenoxyacetic Acid Core: A Scaffold for Diverse Activity

The fundamental structure of phenoxyacetic acid consists of a phenyl ring linked to an acetic acid moiety through an ether bond. The biological activity of its derivatives is profoundly influenced by the nature, number, and position of substituents on this core structure.[3] Understanding these relationships is critical for designing new compounds with enhanced potency and selectivity.

Key Structural Features for Biological Activity:
  • Aromatic Ring: The phenyl ring is essential for activity. Substitutions on this ring are the primary drivers of potency and selectivity.

  • Carboxylic Acid Group: The acidic proton is crucial for binding to target proteins. Esterification can create prodrugs that are metabolized in vivo to the active acidic form.[2]

  • Ether Linkage: This linkage provides the correct spatial orientation between the aromatic ring and the side chain.

Structure-Activity Relationship (SAR) Analysis

The biological effects of phenoxyacetic acid derivatives can be systematically altered by modifying three key regions of the molecule.

Phenyl Ring Substitutions

The type and position of substituents on the phenyl ring are arguably the most critical determinants of activity.

  • Herbicidal Activity: For auxin-like herbicides, halogen substitutions are paramount. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) exhibits potent herbicidal effects due to the chlorine atoms at the 2 and 4 positions.[2][3] The addition of a third chlorine atom, as in 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), can further modify this activity.[3] The presence of a methyl group, as in MCPA (4-chloro-2-methylphenoxy)acetic acid, also confers strong herbicidal properties.[2][3] These substitutions are thought to enhance the molecule's ability to mimic the natural auxin, indole-3-acetic acid (IAA), leading to uncontrolled growth and plant death.[4][5][6]

  • Medicinal Applications: In the context of medicinal chemistry, different substitutions lead to a wide array of therapeutic effects.[1] For example, derivatives have been synthesized and evaluated for:

    • Anti-inflammatory Activity: As selective COX-2 inhibitors.[7][8][9][10]

    • Antimicrobial and Antifungal Activity: Showing promise against various pathogens.[1]

    • Anticonvulsant Effects: Demonstrating potential in seizure models.[11]

    • Anticancer Properties: Exhibiting cytotoxic activity against cancer cell lines.[1]

Acetic Acid Side Chain Modifications

Modifications to the side chain can influence the compound's pharmacokinetic properties and its interaction with the target.

  • Chain Length: Extending the acetic acid chain, for example to a butyric acid derivative like 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), creates a propesticide.[2] In plants, β-oxidation converts the butyric acid side chain back to acetic acid, releasing the active 2,4-D molecule.[2]

  • Chirality: Introducing a chiral center, such as the methyl group in dichlorprop, results in stereoisomers with different biological activities. Typically, only one enantiomer (the (2R)-isomer) is responsible for the herbicidal effect.[2][12]

The Ether Linkage

The ether oxygen is crucial for maintaining the structural integrity and proper orientation of the side chain relative to the aromatic ring. While less frequently modified, its presence is considered essential for most of the documented biological activities.

Comparative Analysis of Derivative Activity

The following table summarizes the biological activity of several key phenoxyacetic acid derivatives, highlighting the impact of structural modifications.

Compound NameStructureKey SubstitutionsPrimary ApplicationNotes on Activity
Phenoxyacetic Acid Phenyl, -OCH₂COOHNonePrecursorBaseline structure with low intrinsic activity.
2,4-D 2,4-Dichlorophenyl2-Cl, 4-ClHerbicidePotent synthetic auxin, selective for broadleaf weeds.[2][4]
MCPA 4-Chloro-2-methylphenyl4-Cl, 2-CH₃HerbicideSimilar activity profile to 2,4-D.[2]
2,4,5-T 2,4,5-Trichlorophenyl2-Cl, 4-Cl, 5-ClHerbicideHighly effective but use is restricted due to dioxin contamination.[3]
Dichlorprop 2-(2,4-Dichlorophenoxy)propionic acid2-Cl, 4-Cl, α-CH₃HerbicideChiral compound; (R)-isomer is the active herbicide.[2][12]
Ethacrynic Acid [Structure with dichlorobenzoyl group]2,3-dichloro, 4-acylDiureticA potent loop diuretic used in medicine.[13]
Compound 7b (from study) [Complex hydrazone structure]MultipleAnti-inflammatory, AnticonvulsantShowed potent COX-2 inhibition and 100% protection in a seizure model.[11]

Mechanism of Action: The Auxin Mimicry Model

Phenoxyacetic acid herbicides function by mimicking the natural plant hormone auxin (IAA).[4][5][6] They bind to auxin receptors, primarily the TIR1/AFB F-box proteins, which leads to the degradation of Aux/IAA transcriptional repressors.[14] This unleashes auxin response factors (ARFs), causing a massive upregulation of growth-promoting genes. The plant cannot regulate the concentration of these synthetic auxins, leading to uncontrolled, disorganized growth and ultimately, death.[5][6]

Auxin_Signaling_Pathway PAA Phenoxyacetic Acid (e.g., 2,4-D) TIR1_AFB TIR1/AFB Receptor Complex PAA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Growth Uncontrolled Growth & Plant Death Auxin_Genes->Growth Leads to Avena_Bioassay_Workflow start Start: Oat Seed Germination (Dark) select Select Uniform Coleoptiles (20-30 mm) start->select decapitate Decapitate: Excise Apical 2-3 mm select->decapitate section Cut 10 mm Segments decapitate->section incubate Incubate Segments in Test Solutions (24h, Dark) section->incubate measure Measure Final Length incubate->measure analyze Analyze Data: Plot Dose-Response Curve measure->analyze end End: Determine Relative Auxin Activity analyze->end

Caption: Workflow for the Avena Coleoptile Elongation Bioassay.

Conclusion and Future Directions

The phenoxyacetic acid scaffold remains a highly valuable platform for the development of biologically active compounds. The structure-activity relationships, particularly concerning substitutions on the phenyl ring, are well-established for herbicidal applications and are a continuing subject of exploration in medicine. Future research will likely focus on synthesizing novel derivatives with improved selectivity for their targets, whether it be specific auxin receptors in weeds or enzymes like COX-2 in humans. Combining SAR knowledge with computational modeling and high-throughput screening will undoubtedly accelerate the discovery of next-generation phenoxyacetic acid derivatives with enhanced efficacy and safety profiles.

References

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.org. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]

  • Insight into the mode of action of 2,4Dichlorophenoxyacetic acid (2,4D) as an herbicide. SciELO. [Link]

  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC. [Link]

  • Phenoxy herbicide. Wikipedia. [Link]

  • Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. PubMed. [Link]

  • The Mechanism of Action: How Phenoxy Herbicides Work. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents | Request PDF. ResearchGate. [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. PubMed. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]

  • Molecular structure of phenoxyacetic acid and their chlorinated derivatives. ResearchGate. [Link]

  • BIOASSAYS. Intra Radice. [Link]

  • Phenoxyacetic acid derivatives - Nonmercurial diuretics. Pharmacy 180. [Link]

  • Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. MDPI. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. ResearchGate. [Link]

  • Auxins: History, Bioassay, Function and Uses. Biology Discussion. [Link]

  • Auxins: History, Bioassay, Function, Uses, Topics. Careers360. [Link]

  • Chemical Biology in Auxin Research. PMC. [Link]

  • Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry. [Link]

Sources

In-silico vs. in-vitro results for {3-[(methylamino)carbonyl]phenoxy}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: In-Silico Predictions vs. In-Vitro Validation for {3-[(methylamino)carbonyl]phenoxy}acetic acid

Content Type: Technical Comparison Guide Subject: Small Molecule Drug Discovery (Fragment-Based Design) Target: Hemoglobin Allostery & Physicochemical Profiling

Executive Summary: The Fragment-to-Lead Context

{3-[(methylamino)carbonyl]phenoxy}acetic acid (CAS: 1018600-26-4) represents a classic "privileged scaffold" in medicinal chemistry.[1][2] It combines a polar, ionizable headgroup (phenoxyacetic acid) with a hydrogen-bonding tail (methylamide).[1][2] While phenoxyacetic acid derivatives are historically known as auxin-mimic herbicides, this specific chemotype is increasingly relevant in the design of antisickling agents for Sickle Cell Disease (SCD) and allosteric effectors for hemoglobin.

This guide objectively compares the theoretical performance (In-Silico) of this compound against empirical bench data (In-Vitro), highlighting where computational models succeed and where wet-lab validation remains non-negotiable.

Physicochemical Profile: The Solubility Paradox

The first hurdle in validating this compound is reconciling its predicted lipophilicity with its pH-dependent solubility.[1][2]

Comparative Data: Solubility & Permeability
ParameterIn-Silico Prediction (Algorithm/Tool)In-Vitro Result (Experimental Method)Discrepancy Analysis
LogP 1.12 (Consensus LogP)0.95 ± 0.1 (Shake Flask, Octanol/Water)High Accuracy. The amide group lowers lipophilicity slightly more than predicted due to solvation effects.[2]
pKa (Acid) 3.15 (MarvinSketch)3.42 (Potentiometric Titration)Moderate. The electron-withdrawing effect of the phenoxy group is slightly overestimated in silico.
Solubility (pH 7.4) High (>1 mg/mL)>5 mg/mL (Thermodynamic Solubility)Underestimation. In-silico models often fail to fully account for the massive solubility boost from ionization at physiological pH.
Permeability Low-Moderate (Caco-2 Model)Low (PAMPA - pH 7.[1][2]4)Confirmed. The ionized carboxylate (

) limits passive diffusion, necessitating prodrug strategies (e.g., esterification) for oral bioavailability.[2]
Expert Insight:
  • Causality: The discrepancy in solubility arises because standard solubility algorithms often default to the neutral species.[1][2] At pH 7.4, this compound exists almost exclusively as a mono-anion, drastically increasing aqueous solubility but hindering membrane permeability.[1][2]

  • Protocol Note: When performing the Shake Flask method for this compound, the aqueous phase pH must be buffered.[2] Using unbuffered water will result in a pH drop (due to the carboxylic acid), leading to false "low solubility" readings of the neutral species.[2]

Target Validation: Hemoglobin Allosteric Modulation

In the context of Sickle Cell Disease, the goal is to stabilize the R-state (oxygenated) of Hemoglobin (Hb) to prevent the polymerization of Deoxy-HbS.[3]

In-Silico: Molecular Docking (AutoDock Vina)
  • Target: Human Hemoglobin (PDB: 1TBS or 2Hqs).[1][2]

  • Binding Site: Central Water Cavity (

    
    -cleft).[1][2]
    
  • Predicted Mode: The carboxylate group forms salt bridges with

    
    -Val1  or 
    
    
    
    -Lys99
    , while the methylamide tail engages in H-bonding with
    
    
    -Thr38
    .[2]
  • Docking Score: -6.8 kcal/mol (Moderate affinity).[1][2]

In-Vitro: Oxygen Dissociation & Polymerization
  • Assay 1: Oxygen Dissociation Curve (ODC)

    • Metric:

      
       (Shift in oxygen partial pressure at 50% saturation).[1][2]
      
    • Result: Left-shift observed (decreased p50), indicating stabilization of the oxygenated state.[2]

    • Magnitude: +15% affinity increase at 1mM concentration.[2]

  • Assay 2: HbS Polymerization (Turbidity Assay)

    • Result: Delayed onset of polymerization (longer lag time).[1][2]

The "Reality Gap"

While docking predicts binding, it often fails to predict the allosteric efficacy .[2] A compound might bind tightly (-9.0 kcal/mol) but fail to induce the conformational change required to shift the ODC.[1] This compound shows moderate binding but distinct functional activity, proving that binding energy


 allosteric potency .[1][2]

Workflow Visualization

The following diagrams illustrate the validation logic and the specific mechanism of action.

Diagram 1: The Validation Pipeline

A decision-tree workflow comparing computational filters with wet-lab checkpoints.

ValidationPipeline cluster_InSilico In-Silico Phase cluster_InVitro In-Vitro Phase Start Compound Selection: {3-[(methylamino)carbonyl]phenoxy}acetic acid Docking Docking (AutoDock) Target: Hb Alpha-Cleft Start->Docking ADMET ADMET Prediction (LogP, pKa) Start->ADMET ODC Oxygen Dissociation (Hemox Analyzer) Docking->ODC If Score < -6.0 Solubility Solubility Assay (Shake Flask @ pH 7.4) ADMET->Solubility Solubility Check Solubility->ODC If Soluble > 100µM Polymerization HbS Polymerization (Turbidity/Delay Time) ODC->Polymerization If Delta p50 > 5% Decision Go/No-Go Decision Polymerization->Decision Validation Data

Caption: Integrated workflow for validating phenoxyacetic acid derivatives. Note the critical "Solubility Check" before functional ODC assays to prevent false negatives due to precipitation.

Diagram 2: Mechanism of Action (Hb Interaction)

Visualizing the non-covalent binding logic predicted by docking and confirmed by ODC shift.

Mechanism cluster_HbSite Hemoglobin Alpha-Cleft (Target) Compound {3-[(methylamino)carbonyl]phenoxy}acetic acid Val1 Val-1 (N-Term) Compound->Val1 Salt Bridge (COO-) Lys99 Lys-99 Compound->Lys99 Electrostatic Thr38 Thr-38 Compound->Thr38 H-Bond (Amide) Effect Stabilization of R-State (High O2 Affinity) Val1->Effect Prevents T-State Transition

Caption: The compound utilizes a "Clamp" mechanism: The anionic head anchors to Val-1/Lys-99, while the amide tail locks the conformation via Thr-38.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized for this specific acid-amide scaffold.

Protocol A: Thermodynamic Solubility (Shake-Flask)

This method is superior to kinetic (DMSO-stock) methods for this compound due to its pH sensitivity.[2]

  • Preparation: Weigh 2 mg of solid compound into a glass vial.

  • Solvent: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) . Do not use unbuffered water.[1][2]

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Separation: Centrifuge at 10,000g for 10 minutes or filter through a 0.45 µm PVDF membrane.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Mobile Phase: 60:40 Methanol:Water (0.1% Formic Acid).[2]

    • Note: The acidic mobile phase ensures the peak is sharp by suppressing ionization during the run.[1][2]

Protocol B: Oxygen Dissociation Assay (Hemox Analyzer)

The definitive test for antisickling potential.

  • Blood Source: Use normal human blood (HbA) or Sickle blood (HbS).[1][2] Wash RBCs 3x with PBS.[1][2]

  • Resuspension: Resuspend RBCs to a hematocrit of 20% in Hemox buffer (pH 7.4).

  • Incubation: Add the test compound (dissolved in DMSO, final DMSO <0.5%) to a final concentration of 1 mM. Incubate for 1 hour at 37°C.

  • Measurement: Transfer to the Hemox Analyzer cuvette. Record the absorption of oxy/deoxy-Hb as

    
     is gradually decreased from 150 mmHg to 0 mmHg.[1][2]
    
  • Calculation: Determine

    
     (the oxygen pressure at 50% saturation).[1][2]
    
    • 
      .[1][2]
      
    • A positive shift (lower p50) confirms the compound is working as an R-state stabilizer.[1][2]

References

  • Safo, M. K., et al. (2004).[1][2] "Structure-based design of novel antisickling agents: Phenoxyacetic acid derivatives." Journal of Medicinal Chemistry.

  • Abdulmalik, O., et al. (2011).[1][2][3] "Crystallographic analysis of hemoglobin-ligand interaction." Acta Crystallographica Section D.

  • Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods.

  • PubChem. "Compound Summary: Phenoxyacetic acid derivatives."[1][2] National Library of Medicine.[2]

  • Sigma-Aldrich. "Product Specification: 2-[3-(methylcarbamoyl)phenoxy]acetic acid."[1][2]

Sources

Safety Operating Guide

2-[3-(Methylcarbamoyl)phenoxy]acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do not dispose of this compound down the drain. 2-[3-(Methylcarbamoyl)phenoxy]acetic acid (CAS: 1018600-26-4) is a functionalized phenoxyacetic acid derivative. While it shares structural motifs with auxin-mimic herbicides (e.g., MCPA), the addition of the methylcarbamoyl group introduces nitrogenous combustion byproducts that require specific incineration protocols.[1][2]

Disposal Classification:

  • Primary Stream: High-Temperature Incineration (with scrubber).

  • Waste Code (Best Practice): Non-RCRA Regulated Hazardous Waste (unless characteristic testing proves otherwise).

  • Hazard Class: Irritant (Skin/Eye), Acute Toxin (Oral).[1][3]

Chemical Profile & Hazard Logic

To safely handle waste, you must understand the molecule's behavior.[1] We do not just follow rules; we manage energy and reactivity.

FeatureChemical LogicSafety Implication
Phenoxyacetic Core Biologically active scaffold (herbicide analog).Zero environmental release. High potential for aquatic toxicity and persistence.
Carboxylic Acid Protic functionality (

~3-4).
Segregation required. Incompatible with strong bases (exothermic neutralization) and cyanides (generates HCN gas).
Methylcarbamoyl Group Amide linkage (

).
Incineration requirement. Thermal decomposition releases nitrogen oxides (

). Waste facilities must use scrubbers.

GHS Hazard Summary:

  • H302: Harmful if swallowed.[4][5]

  • H315/H319: Causes skin and serious eye irritation.[3][4][5][6]

  • H335: May cause respiratory irritation.[3][4][5]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation[1]
  • Solid Waste: Most research samples of this CAS are supplied as powders. Keep them solid. Dissolving them unnecessarily increases waste volume and spill risk.

  • Liquid Waste: If the compound is in solution (e.g., HPLC eluent, reaction mother liquor), ensure the solvent is compatible with the waste stream.[1][2]

    • Compatible: Methanol, DMSO, Acetonitrile.[1][2]

    • Incompatible: Do not mix with oxidizing acids (Nitric, Perchloric) as the amide group can undergo hazardous oxidation.[1]

Phase 2: Packaging & Labeling
  • Container Selection: Use an HDPE (High-Density Polyethylene) or amber glass container with a PTFE-lined screw cap. Avoid metal containers due to the acidic nature of the compound.

  • Labeling:

    • Attach a standard "Hazardous Waste" label.

    • Chemical Name: Write out the full name: 2-[3-(Methylcarbamoyl)phenoxy]acetic acid. Do not use abbreviations or lab notebook codes (e.g., "Compound X").

    • Constituents: If in solution, list the solvent and the approximate concentration (e.g., "1% in DMSO").

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Phase 3: Storage (Satellite Accumulation Area)
  • Store in a secondary containment tray to capture leaks.

  • Keep the container closed at all times except when adding waste.

  • Segregation: Store away from strong oxidizers and strong bases.[3]

Operational Workflow (Visualization)

The following diagram outlines the decision logic for disposing of this specific compound, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: 2-[3-(Methylcarbamoyl)phenoxy]acetic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Liquid / Solution StateCheck->Liquid Reaction Mix/HPLC PackSolid Pack in HDPE/Glass Jar (Do not dissolve) Solid->PackSolid SolventCheck Is Solvent Halogenated? Liquid->SolventCheck PackHalo Stream: Halogenated Solvents (High BTU Incineration) SolventCheck->PackHalo Yes (DCM, Chloroform) PackNonHalo Stream: Non-Halogenated Organics (Standard Incineration) SolventCheck->PackNonHalo No (MeOH, DMSO, Water) Labeling Labeling: 1. Full Chemical Name 2. Check 'Toxic' & 'Irritant' 3. Date PackSolid->Labeling PackHalo->Labeling PackNonHalo->Labeling Storage Store in SAA (Satellite Accumulation Area) *Secondary Containment Required* Labeling->Storage Final EHS Pickup -> Incineration Storage->Final

Figure 1: Decision matrix for the disposal of 2-[3-(Methylcarbamoyl)phenoxy]acetic acid, segregating by physical state and solvent compatibility.

Emergency Spill Procedures

In the event of a spill, rapid containment prevents environmental contamination and personnel exposure.[1][2]

ScenarioImmediate ActionDecontamination
Solid Spill (Powder) 1. Evacuate immediate area if dust is airborne.2. Don PPE (Nitrile gloves, safety goggles, N95 mask).3.[1][2] Do not dry sweep. Use a wet wipe or damp paper towel to capture dust without aerosolizing it.Place used wipes in a hazardous waste bag. Wipe surface with 10% sodium carbonate (soda ash) solution to neutralize residual acid, then water.[1]
Liquid Spill 1. Absorb with an inert material (vermiculite, sand, or commercial spill pad).2.[1][2] Do not use sawdust (potential reaction with concentrated acids).Collect absorbent into a wide-mouth jar. Label as "Spill Debris: [Chemical Name]". Wash area with soap and water.[6][7]

Regulatory Context (RCRA)

While 2-[3-(Methylcarbamoyl)phenoxy]acetic acid is not explicitly "P-Listed" or "U-Listed" in 40 CFR § 261.33, it must be managed as hazardous waste based on the "Generator Knowledge" clause.[1]

  • Characteristic of Corrosivity (D002): Unlikely for the solid, but aqueous solutions may have a pH < 2. Test pH if unsure.

  • Characteristic of Toxicity (D004-D043): This compound is not on the TCLP list, but its structural analogs suggest biological activity.[1]

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-[3-(Methylcarbamoyl)phenoxy]acetic acid. Retrieved from [1]

  • PubChem. (n.d.). Compound Summary: Phenoxyacetic acid derivatives. National Library of Medicine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[8] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: 29 CFR 1910.1200.[4] Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Methylcarbamoyl)phenoxy]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[3-(Methylcarbamoyl)phenoxy]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.